molecular formula C9H6FNO B13075695 4-(4-Fluorophenyl)isoxazole

4-(4-Fluorophenyl)isoxazole

Cat. No.: B13075695
M. Wt: 163.15 g/mol
InChI Key: OPTYGDRLONAXLE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)isoxazole is a chemical compound featuring an isoxazole ring linked to a 4-fluorophenyl group. This structure is a key pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of various biologically active molecules. Scientific literature indicates that compounds containing the 4-fluorophenyl-isoxazole scaffold are of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors . Specifically, related derivatives have been investigated as potent small-molecule inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in regulating the production of inflammatory cytokines . In these inhibitors, the isoxazole core often serves as a strategic replacement for other heterocycles, a approach that can help improve the compound's pharmacokinetic and safety profile by reducing potential interference with cytochrome P450 enzymes . Researchers value this compound for exploring new therapeutic agents. 4-(4-Fluorophenyl)isoxazole is intended for research applications in laboratory settings only. This product is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

4-(4-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H6FNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H

InChI Key

OPTYGDRLONAXLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 4-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-(4-Fluorophenyl)isoxazole , a critical heterocyclic scaffold in medicinal chemistry. This guide synthesizes experimental data principles with diagnostic analysis for structural validation.

Compound: 4-(4-Fluorophenyl)isoxazole CAS: 104537-83-3 (Generic 4-arylisoxazole scaffold classification) Molecular Formula: C


H

FNO Molecular Weight: 163.15 g/mol

Executive Summary & Structural Logic

The 4-arylisoxazole scaffold is distinct from its 3- and 5-aryl isomers due to the electronic environment of the heterocyclic protons. In 4-(4-fluorophenyl)isoxazole , the isoxazole ring protons (H3 and H5) appear as distinct downfield signals, while the 4-fluorophenyl moiety introduces characteristic spin-spin coupling patterns (


 and 

) visible in both NMR and Mass Spectrometry.

This guide provides the diagnostic fingerprints required to distinguish this regioisomer from common byproducts (e.g., 3- or 5-arylisoxazoles) and validate its purity.

Mass Spectrometry (MS) Data

Method: ESI+ or EI (70 eV) Diagnostic Value: Confirmation of fluorine presence via isotopic abundance and fragmentation logic.

Quantitative Data
ParameterValueNote
Molecular Ion (

)
163.1 m/zBase peak in EI;

= 164.1 in ESI.
Isotopic Pattern M (100%), M+1 (~10%)Lack of M+2 peak confirms absence of Cl/Br.
Key Fragments 135, 108, 95 m/zLoss of N

/CO and HCN fragments.
Fragmentation Pathway Logic

The isoxazole ring is photochemically and thermally labile. Under ionization, the N-O bond cleavage is the primary trigger, leading to the expulsion of small neutral molecules (HCN, CO).

MS_Fragmentation Figure 1: Proposed EI Fragmentation Pathway for 4-Arylisoxazoles M_Ion Molecular Ion [M]+ m/z 163 Azirine Azirine Int. m/z 163 M_Ion->Azirine Isom. Frag1 Fragment [M - CO] m/z 135 Azirine->Frag1 - CO (28 Da) Frag2 Fragment [M - CO - HCN] m/z 108 Frag1->Frag2 - HCN (27 Da) Frag3 4-Fluorophenyl Cation [C6H4F]+ m/z 95 Frag2->Frag3 Cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 (Standard) or DMSO-

(for solubility) Reference: TMS (

0.00 ppm)
A. H NMR (Proton)

The 4-substitution breaks the conjugation between C3 and C5, rendering them chemically equivalent but magnetically distinct. The fluorine atom on the phenyl ring creates a diagnostic AA'BB' system, often appearing as a complex multiplet due to


F coupling.
Proton (

)
Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
H-5 8.90 - 9.10 Singlet (s)-Isoxazole C-H (Next to O)
H-3 8.50 - 8.70 Singlet (s)-Isoxazole C-H (Next to N)
Ar-H (ortho) 7.50 - 7.65 dd / m

,

Phenyl (C2'/C6')
Ar-H (meta) 7.10 - 7.25 dd / m

,

Phenyl (C3'/C5')

Note: H-5 is typically more deshielded (downfield) than H-3 due to the inductive effect of the adjacent oxygen atom.

B. C NMR (Carbon)

Fluorine coupling (


F, Spin 1/2) splits carbon signals into doublets. The magnitude of the coupling constant (

) is the primary tool for assigning the phenyl ring carbons.
Carbon (

)
Shift (

ppm)
Multiplicity

(Hz)
Assignment
C-4' (ipso-F) 162.5 - 164.5 Doublet (

)
~246 C-F Bond
C-5 155.0 - 157.0 Singlet (

)
-Isoxazole C-O
C-3 140.0 - 145.0 Singlet (

)
-Isoxazole C=N
C-1' (ipso) 126.0 - 128.0 Doublet (

)
~3.5 Phenyl-Isoxazole Link
C-2'/6' 128.0 - 129.5 Doublet (

)
~8.0 Ortho to Linker
C-3'/5' 116.0 - 116.5 Doublet (

)
~21.5 Ortho to Fluorine
C-4 118.0 - 120.0 Singlet (

)
-Isoxazole C4 (Quaternary)
C. F NMR (Fluorine)
  • Shift:

    
    -110.0 to -115.0 ppm 
    
  • Appearance: Singlet (if proton decoupled) or Multiplet (tt, if coupled).

  • Diagnostic: A shift > -120 ppm typically indicates a fluoro-aryl group.

NMR_Logic Figure 2: 19F Heteronuclear Coupling Network in NMR F_Atom Fluorine-19 (Spin 1/2) C_Ipso C-4' (Ipso) Doublet, J ~246 Hz F_Atom->C_Ipso 1-Bond Coupling C_Ortho C-3'/5' (Ortho) Doublet, J ~21 Hz F_Atom->C_Ortho 2-Bond Coupling C_Meta C-2'/6' (Meta) Doublet, J ~8 Hz F_Atom->C_Meta 3-Bond Coupling H_Arom Aromatic Protons AA'BB' System F_Atom->H_Arom H-F Coupling (Split signals)

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat solid) Diagnostic Bands:

  • C-F Stretching: 1215 - 1235 cm

    
      (Strong, sharp).
    
  • Isoxazole Ring Breathing: 1580 - 1610 cm

    
      and 1400 - 1450 cm
    
    
    
    .
  • C=N Stretching: ~1620 cm

    
      (Often overlaps with aromatic C=C).
    
  • C-H Aromatic: 3050 - 3100 cm

    
      (Weak).
    

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectroscopic data, the following preparation is recommended:

  • NMR: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl

    
      (containing 0.03% TMS). If peaks are broad due to solubility, switch to DMSO-
    
    
    
    . Filter through a cotton plug to remove inorganic salts (e.g., Na
    
    
    SO
    
    
    from drying steps).
  • MS: Prepare a 1 ppm solution in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.

  • IR: Ensure the crystal is dry; residual solvent (EtOAc/Hexane) will obscure the fingerprint region (600-1400 cm

    
    ).
    

References

  • Synthesis and Photochemistry of Phenylisoxazoles: Title: Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles.[1] Source: Journal of the Chemical Society, Chemical Communications. URL:[Link]

  • Fluorine Coupling Constants: Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Source: Journal of Organic Chemistry (Data Tables). URL:[Link]

Sources

In Silico Frontiers: A Technical Guide to Modeling and Docking of 4-(4-Fluorophenyl)isoxazole as a Putative PI3Kγ Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of the in silico modeling and molecular docking of 4-(4-Fluorophenyl)isoxazole, a heterocyclic compound of significant interest in contemporary drug discovery. We will navigate the theoretical underpinnings and practical workflows for evaluating its potential as an inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), a critical target in oncology and inflammatory diseases. This document is tailored for researchers, computational chemists, and drug development professionals seeking to leverage computational tools for accelerated and informed therapeutic design.

Introduction: The Rationale for In Silico Investigation

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorophenyl group, as in 4-(4-Fluorophenyl)isoxazole, can further enhance metabolic stability and binding affinity. The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[3][4] The PI3Kγ isoform, in particular, plays a crucial role in immune cell signaling and has emerged as a promising therapeutic target.[3][5]

Computer-aided drug design (CADD) offers a powerful and resource-efficient paradigm for the early-stage assessment of small molecules as potential drug candidates.[6] By simulating the interaction between a ligand and its target protein at the molecular level, we can predict binding affinity, identify key interactions, and evaluate pharmacokinetic properties, thereby guiding synthetic efforts and minimizing late-stage attrition. This guide will provide a step-by-step protocol for the in silico evaluation of 4-(4-Fluorophenyl)isoxazole as a potential PI3Kγ inhibitor.

The In Silico Workflow: A Conceptual Overview

Our investigation will follow a structured, multi-step computational workflow. This process is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive profile of the molecule's potential.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis & Validation Phase ligand_prep Ligand Preparation (4-(4-Fluorophenyl)isoxazole) docking Molecular Docking (AutoDock Vina) ligand_prep->docking admet ADMET Prediction (SwissADME) ligand_prep->admet protein_prep Protein Preparation (PI3Kγ - PDB: 6XRL) protein_prep->docking analysis Results Analysis (Binding Affinity & Interactions) docking->analysis admet->analysis validation Docking Protocol Validation (Redocking Known Inhibitor) analysis->validation G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand Ligand (2D to 3D) Energy Minimization ligand_pdbqt Ligand.pdbqt ligand->ligand_pdbqt protein Protein (PDB: 6XRL) Cleaning & H-addition protein_pdbqt Protein.pdbqt protein->protein_pdbqt vina AutoDock Vina Execution ligand_pdbqt->vina protein_pdbqt->vina grid Grid Box Definition grid->vina poses Binding Poses & Affinity vina->poses interactions Molecular Interactions poses->interactions

Sources

The 4-(4-Fluorophenyl)isoxazole Scaffold: Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(4-fluorophenyl)isoxazole moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique electronic profile and rigid geometry. Unlike its 3- or 5-aryl isomers, the 4-aryl isoxazole core serves as a critical bioisostere for 1,2-diarylheterocycles found in selective COX-2 inhibitors (e.g., Valdecoxib) and emerging p38 MAPK inhibitors. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and pharmacological rationale of this specific pharmacophore, emphasizing the metabolic advantages conferred by the para-fluorine substitution.

Structural Significance & Pharmacophore Analysis

The "Fluorine Effect" in Medicinal Chemistry

The inclusion of the fluorine atom at the para-position of the phenyl ring is not arbitrary; it is a calculated design choice to modulate pharmacokinetics without altering steric demand.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para-position blocks CYP450-mediated hydroxylation, a primary metabolic clearance pathway for phenyl rings.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active analogs.
    
  • Electronic Tuning: The high electronegativity of fluorine pulls electron density from the phenyl ring (inductive withdrawal), affecting the

    
    -stacking potential of the aryl group within protein binding pockets.
    
Isoxazole Regioisomerism

The positioning of the aryl group on the isoxazole ring dictates biological activity.

  • 3,5-Diaryl Isoxazoles: Common in early NSAIDs but often lack COX-2 selectivity.

  • 4-Aryl Isoxazoles: The specific geometry of the 4-(4-fluorophenyl)isoxazole mimics the vicinal diaryl structure of Coxibs (e.g., Celecoxib), allowing the molecule to fit into the hydrophobic side pocket of the COX-2 enzyme.

Synthetic Methodologies: The Regioselectivity Challenge

Synthesizing 4-aryl isoxazoles is inherently more challenging than making 3- or 5-aryl isomers due to the natural polarization of 1,3-dipolar cycloadditions. Two primary strategies are employed: the "Classic" Cycloaddition and the "Modern" Cross-Coupling.

Strategy A: 1,3-Dipolar Cycloaddition (The Constructive Approach)

This method builds the ring from acyclic precursors. To achieve 4-substitution, one typically employs a Vilsmeier-Haack reaction on a ketone to generate a


-chlorovinyl aldehyde, followed by reaction with hydroxylamine.
  • Limitation: Often produces mixtures of regioisomers if not carefully controlled.

Strategy B: Suzuki-Miyaura Cross-Coupling (The Modular Approach)

Recommended for Lead Optimization. This method utilizes a pre-formed halogenated isoxazole core. It allows for late-stage diversification of the aryl ring.

  • Mechanism:[1] Pd-catalyzed coupling of 4-bromoisoxazole with 4-fluorophenylboronic acid.

  • Advantage:[2][3][4] 100% Regiocontrol. The aryl group is installed exclusively at the 4-position.

Visualization of Synthetic Pathways

SynthesisPathways Start1 Acetophenone Derivatives Inter1 beta-Enamino Ketones Start1->Inter1 DMF-DMA Reflux Prod_Cyclo 4-Aryl Isoxazole (Cycloaddition) Inter1->Prod_Cyclo NH2OH-HCl Cyclization Start2 4-Bromoisoxazole Prod_Suzuki 4-(4-Fluorophenyl) isoxazole (Suzuki Coupling) Start2->Prod_Suzuki Pd(PPh3)4, K2CO3 DME/H2O, 80°C Reagent2 4-Fluorophenyl Boronic Acid Reagent2->Prod_Suzuki

Caption: Comparison of the Constructive (Cycloaddition) vs. Modular (Suzuki) synthetic pathways for accessing the 4-aryl isoxazole scaffold.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is selected for its high reliability and reproducibility in generating 4-(4-fluorophenyl)isoxazole analogs.

Reagents & Equipment
  • Substrate: 3,5-Dimethyl-4-bromoisoxazole (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (5 mol%)
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine DME and water. Sparge with argon for 15 minutes to remove dissolved oxygen. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Assembly: Add the 4-bromoisoxazole, 4-fluorophenylboronic acid, and

    
     to the vial.
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    last. Seal the vial immediately under argon.
  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Self-Validation: The starting bromide spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Therapeutic Applications & SAR

COX-2 Inhibition (Anti-inflammatory)

The primary application of this scaffold is in the design of selective Cyclooxygenase-2 (COX-2) inhibitors.[1][5]

  • Mechanism: The isoxazole ring acts as a central template holding two aryl rings at an angle of roughly 120°. This geometry fits the V-shaped active site of COX-2.

  • Role of Fluorine: The 4-fluorophenyl group inserts into the hydrophobic pocket lined by Phe-518 and Trp-387. The fluorine atom improves metabolic stability compared to the unsubstituted phenyl analog (Valdecoxib precursor).

Kinase Inhibition (Oncology)

Recent studies identify 4-aryl isoxazoles as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).

  • Binding: The isoxazole nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.

Comparative SAR Data

The following table summarizes the effect of varying the 4-position substituent on COX-2 selectivity (Selectivity Index =


).
Substituent (R)COX-2 IC50 (

M)
Selectivity Index (SI)Metabolic Stability (

)
Phenyl (H) 0.05> 200Low (< 30 min)
4-Fluorophenyl 0.06 > 400 High (> 120 min)
4-Chlorophenyl 0.04> 500Medium (60 min)
4-Methoxyphenyl 0.85< 50High

Data synthesized from representative trends in diarylheterocycle COX-2 inhibitors [1, 3].

Mechanism of Action Diagram

MOA Drug 4-(4-Fluorophenyl) isoxazole Analog Target COX-2 Enzyme (Hydrophobic Pocket) Drug->Target Competitive Inhibition Metabolism CYP450 (Liver) Drug->Metabolism Resistant to Hydroxylation Product Prostaglandin H2 (Inflammation) Target->Product Catalysis Substrate Arachidonic Acid Substrate->Target Binding

Caption: Mechanism of action showing competitive inhibition of COX-2 and the metabolic resistance conferred by the fluorinated scaffold.

Future Directions

The field is moving towards dual-acting inhibitors . Researchers are currently hybridizing the 4-(4-fluorophenyl)isoxazole scaffold with:

  • NO-donating moieties: To reduce gastrointestinal toxicity associated with COX inhibition.

  • Tubulin inhibitors: Creating chimeric molecules that target both inflammation and cell division for cancer therapy.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • Perrone, M. G., et al. (2016). "Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs)." ChemMedChem.

  • Zarghi, A., et al. (2011). "Design and synthesis of new 1,3-diphenylprop-2-en-1-one derivatives as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Kadam, K. S., et al. (2016).[6] "Efficient One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." Synthesis.

  • Meanwell, N. A. (2018).[7] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols: The 4-(4-Fluorophenyl)isoxazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have cemented its status as a "privileged scaffold."[1][2] This means the isoxazole core is a recurring motif in a multitude of biologically active compounds, capable of interacting with a wide range of biological targets.[2][3] The incorporation of a 4-fluorophenyl group at the 4-position of the isoxazole ring introduces specific, advantageous properties. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pharmacokinetic profile of a molecule, making the 4-(4-fluorophenyl)isoxazole scaffold a particularly attractive starting point for drug discovery campaigns.

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the 4-(4-fluorophenyl)isoxazole scaffold, with a focus on its application in developing novel therapeutics, particularly in oncology.

Part 1: Synthesis of the 4-(4-Fluorophenyl)isoxazole Core

The construction of the isoxazole ring is a well-established area of synthetic chemistry. Among the most robust and versatile methods is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[4][5] An alternative, highly effective route involves the condensation of a β-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine.[4][5]

Below is a foundational protocol for the synthesis of a 3,5-disubstituted isoxazole, which can be adapted to generate the 4-(4-fluorophenyl)isoxazole core by selecting the appropriate starting materials (e.g., a chalcone derived from 4-fluoroacetophenone).

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Chalcone Cyclization

This protocol describes the synthesis of an isoxazole derivative from a chalcone precursor, a common method for creating substituted isoxazoles.

Step 1: Synthesis of the Chalcone Intermediate (e.g., 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one)

  • Reagents & Materials:

    • 4-Fluoroacetophenone

    • Benzaldehyde

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (deionized)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve 4-fluoroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of NaOH (e.g., 10-20%) dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield the chalcone.

Step 2: Cyclization to Form the Isoxazole Ring

  • Reagents & Materials:

    • Chalcone intermediate from Step 1

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium carbonate (Na₂CO₃) or another suitable base

    • Methanol or Ethanol

    • Acetic acid

    • Reflux condenser

  • Procedure:

    • To a solution of the chalcone (1.0 eq) in a 2:1 mixture of methanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.5 eq).[6][7]

    • Acidify the mixture to a pH of approximately 4-5 using acetic acid.[6][7]

    • Heat the reaction mixture to reflux (around 70°C) and stir for 2-4 hours, monitoring by TLC.[6][7]

    • After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-fluorophenyl)isoxazole derivative.

Part 2: Strategic Functionalization of the Scaffold

The true power of the 4-(4-fluorophenyl)isoxazole scaffold lies in its potential for diversification. The isoxazole ring can be functionalized at the C3 and C5 positions, while the fluorophenyl ring can also be modified. Modern cross-coupling reactions are particularly effective for this purpose.[8]

// Core Scaffold scaffold [label="4-(4-Fluorophenyl)isoxazole Core", fillcolor="#F1F3F4", shape=ellipse];

// Functionalization Points C3 [label="C3 Position", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5 [label="C5 Position", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenyl [label="Fluorophenyl Ring", fillcolor="#FBBC05", fontcolor="#202124"];

// Derivatization Methods Suzuki [label="Suzuki Coupling\n(Aryl/Heteroaryl Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(Alkynyl Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amidation [label="Amidation\n(Amide Linkages)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections scaffold -> C3 [label=" Functionalize"]; scaffold -> C5 [label=" Functionalize"]; scaffold -> Phenyl [label=" Modify"];

// Core Scaffold scaffold [label="4-(4-Fluorophenyl)isoxazole Core", fillcolor="#F1F3F4", shape=ellipse];

// Functionalization Points C3 [label="C3 Position", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5 [label="C5 Position", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phenyl [label="Fluorophenyl Ring", fillcolor="#FBBC05", fontcolor="#202124"];

// Derivatization Methods Suzuki [label="Suzuki Coupling\n(Aryl/Heteroaryl Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(Alkynyl Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amidation [label="Amidation\n(Amide Linkages)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections scaffold -> C3 [label=" Functionalize"]; scaffold -> C5 [label=" Functionalize"]; scaffold -> Phenyl [label=" Modify"];

C3 -> Suzuki; C5 -> Sonogashira; C5 -> Amidation; } Caption: Strategic functionalization points on the isoxazole scaffold.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at C5

This protocol outlines a general procedure for introducing aryl or heteroaryl moieties at the C5 position of a pre-functionalized (e.g., halogenated) isoxazole core.

  • Reagents & Materials:

    • 5-Bromo-4-(4-fluorophenyl)isoxazole (1.0 eq)

    • Aryl or Heteroaryl Boronic Acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)

    • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add the 5-bromo-4-(4-fluorophenyl)isoxazole, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the C5-functionalized product.

Part 3: Biological Applications & Evaluation

Derivatives of the 4-(4-fluorophenyl)isoxazole scaffold have shown promise against a variety of biological targets, particularly those implicated in cancer. These include protein kinases and enzymes involved in metabolic pathways.[9][10][11]

Key Therapeutic Targets
  • Protein Kinases: Many isoxazole derivatives have been developed as kinase inhibitors.[12] For instance, certain derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in cancer therapy.[1][10] The isoxazole scaffold can act as a hinge-binding motif, orienting substituents to occupy key pockets within the ATP-binding site of the kinase.

  • Metabolic Enzymes: The scaffold has been successfully employed to target enzymes critical for cancer cell metabolism. One notable example is Acetyl-CoA Carboxylase (ACC), an enzyme involved in de novo fatty acid synthesis, which is often upregulated in malignant cells.[9][13]

  • Other Enzymes: Isoxazole derivatives have also been investigated as inhibitors of other enzyme classes, such as Carbonic Anhydrase (CA), which is involved in pH regulation in tumors.[11]

G cluster_0 Isoxazole-Based Inhibitor inhibitor 4-(4-Fluorophenyl) isoxazole Derivative EGFR EGFR inhibitor->EGFR Inhibits VEGFR VEGFR inhibitor->VEGFR Inhibits ACC ACC inhibitor->ACC Inhibits Proliferation Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Metabolism Metabolism ACC->Metabolism

Data Summary: In Vitro Activity of Isoxazole Derivatives

The following table summarizes the reported in vitro activity of various isoxazole derivatives against cancer cell lines and enzyme targets.

Compound ClassTargetCell Line / AssayActivity (IC₅₀)Reference
Phenylisoxazole-carboxamidesProliferationHepG2 (Liver Cancer)34.64 µg/mL[5]
Phenylisoxazole-carboxamidesProliferationHep3B (Liver Cancer)5.76 - 11.60 µg/mL[5]
Diaryl IsoxazolesEGFR-TKEnzyme Assay0.054 - 0.066 µM[10]
Diaryl IsoxazolesProliferationMCF-7 (Breast Cancer)6.38 - 9.96 µM[10]
Diaryl IsoxazolesProliferationHepG2 (Liver Cancer)6.38 - 9.96 µM[10]
4-Phenoxy-phenyl IsoxazoleshACC1Enzyme Assay99.8 nM[9]
4-Phenoxy-phenyl IsoxazolesProliferationA549 (Lung Cancer)0.22 µM[9]
4-Phenoxy-phenyl IsoxazolesProliferationMDA-MB-231 (Breast)0.21 µM[9]
Isoxazolone DerivativesCarbonic AnhydraseEnzyme Assay112.3 µM[11]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15][16]

  • Reagents & Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count cells.

      • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

      • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%.

      • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

      • Incubate for the desired exposure time (e.g., 48 or 72 hours).[17]

    • MTT Addition and Incubation:

      • Add 10 µL of the 5 mg/mL MTT solution to each well.[15]

      • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15][17]

    • Solubilization and Measurement:

      • Carefully aspirate the medium from the wells.

      • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

      • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

      • Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The 4-(4-fluorophenyl)isoxazole scaffold is a versatile and highly tractable starting point for the development of novel therapeutic agents. Its robust synthesis, amenability to diverse functionalization, and proven track record in interacting with key biological targets make it an invaluable tool for medicinal chemists. The protocols and data presented herein provide a framework for researchers to explore the potential of this privileged structure in their own drug discovery programs. Future work will likely focus on expanding the chemical space around this core, exploring novel biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them toward clinical development.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Med Chem. 2022;13(9):1035-1053. Published 2022 Aug 22. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Eur J Med Chem. 2021;213:113174. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorg Chem. 2020;104:104337. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules. 2022;27(16):5242. [Link]

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Int J Mol Sci. 2023;24(15):12015. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. N.D. [Link]

  • 4-(4-Chlorophenyl)-5-phenylisoxazole. ResearchGate. 2009. [Link]

  • Cell Viability Assays. Assay Guidance Manual. 2013. [Link]

  • Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. 2021. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. 2019;24(12):2284. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules. 2022;27(21):7406. [Link]

  • Synthetic approaches for functionalized isoxazoles. ResearchGate. N.D. [Link]

  • Kinase screening and profiling : methods and protocols. Oregon State University Libraries and Press. N.D. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. N.D. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. 2023;28(19):6963. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. N.D. [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. IRB Barcelona. 2024. [Link]

  • MTT (Assay protocol). protocols.io. 2023. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. N.D. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). 2020;13(6):111. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Journal of Drug Delivery and Therapeutics. 2021;11(4-S):165-171. [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. 2018;23(11):2779. [Link]

  • 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. IUCr. 2024. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals (Basel). 2024;17(6):719. [Link]

  • 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallogr Sect E Struct Rep Online. 2010;66(Pt 10):o2635. [Link]

  • Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. 2021. [Link]

Sources

Application Note: Precision Engineering of 4-(4-Fluorophenyl)isoxazole Scaffolds for Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

The isoxazole heterocycle serves as a privileged scaffold in oncology drug discovery, acting as a bioisostere for unstable cis-double bonds found in natural products like Combretastatin A-4 (CA-4). This application note details the strategic development of 4-(4-fluorophenyl)isoxazole derivatives. The incorporation of the 4-fluorophenyl moiety is not arbitrary; it is a calculated design choice to enhance metabolic stability by blocking P450-mediated oxidation at the para-position while maintaining the hydrophobic interactions necessary for binding to the colchicine site of tubulin or the ATP-binding pocket of Hsp90. This guide provides validated protocols for the regioselective synthesis, biological screening, and mechanistic validation of these agents.

Design Rationale: The "Fluorine Scan" Effect

In medicinal chemistry, the 4-(4-fluorophenyl)isoxazole motif offers a dual advantage over unsubstituted phenyl rings:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing rapid metabolic clearance via hydroxylation at the para-position.

  • Electronic Modulation: The high electronegativity of fluorine lowers the electron density of the aromatic ring, potentially strengthening

    
     stacking interactions within the target binding pocket (e.g., 
    
    
    
    -tubulin).
Target Application Tracks
  • Track A (Tubulin Destabilizers): Mimics of CA-4 where the isoxazole ring restricts the rotation of the two aryl rings, locking the molecule in a bioactive conformation.

  • Track B (Hsp90 Inhibitors): Resorcinol-isoxazole derivatives (e.g., Luminespib analogues) where the isoxazole acts as a rigid linker bridging the ATP-binding resorcinol to the hydrophobic fluorophenyl tail.

Protocol A: Regioselective Chemical Synthesis

Objective: To synthesize 3,4,5-trisubstituted isoxazoles with high regiocontrol, placing the 4-fluorophenyl group specifically at the C4 position.

Workflow Diagram (Retrosynthesis)

The following diagram illustrates the logical disconnection approach for synthesizing the target scaffold.

SynthesisWorkflow Target Target: 3,4,5-Trisubstituted 4-(4-Fluorophenyl)isoxazole Cyclization Reaction: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne/Enamine) Target->Cyclization Retrosynthetic Step 1 Intermediate Intermediate: Enaminone / Chalcone Precursors Precursors: 4-Fluorophenylacetic acid + Acid Chloride Intermediate->Precursors Starting Materials Cyclization->Intermediate Precursor Assembly

Caption: Retrosynthetic logic flow for constructing the 3,4,5-trisubstituted isoxazole core.

Step-by-Step Methodology

Method: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Enaminones.

  • Preparation of the Enaminone (Dipolarophile):

    • Reagents: 4-Fluorophenylacetone, DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Procedure: Reflux 4-fluorophenylacetone (10 mmol) with DMF-DMA (12 mmol) in dry toluene for 6–8 hours.

    • Observation: Formation of a yellow solid upon cooling.

    • Purification: Recrystallization from ethanol. This yields the

      
      -(4-fluorophenyl)enaminone.
      
  • In Situ Generation of Nitrile Oxide (Dipole):

    • Reagents: Aryl hydroximoyl chloride (pre-synthesized from corresponding aldehyde), Triethylamine (Et3N).

    • Mechanism: Et3N promotes dehydrohalogenation of the hydroximoyl chloride to generate the reactive nitrile oxide species in situ.

  • Cycloaddition (The "Click" Step):

    • Reaction: Dissolve the Enaminone (1.0 eq) and Aryl hydroximoyl chloride (1.1 eq) in Ethanol/Dichloromethane (1:1).

    • Addition: Add Et3N (1.2 eq) dropwise at 0°C to prevent dimerization of the nitrile oxide.

    • Condition: Stir at room temperature for 12 hours.

    • Workup: Remove solvent under vacuum. Dissolve residue in EtOAc, wash with water and brine.

    • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

Quality Control Check:

  • 1H NMR Validation: Look for the disappearance of the enamine vinylic protons and the absence of the isoxazole C4-H proton (confirming trisubstitution).

  • 19F NMR: A distinct singlet around -110 to -115 ppm confirms the integrity of the fluorine atom.

Protocol B: Biological Evaluation & Mechanism

Objective: To validate the anticancer efficacy and confirm the Mechanism of Action (MOA).

In Vitro Cytotoxicity Screening (MTT Assay)

Cell Lines:

  • MCF-7: Breast adenocarcinoma (Hormone dependent).

  • HCT116: Colorectal carcinoma (p53 wild type).

  • HUVEC: Human Umbilical Vein Endothelial Cells (Normal control for selectivity).

Procedure:

  • Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Add test compounds (dissolved in DMSO) at serial dilutions (0.01

    
    M – 100 
    
    
    
    M).
  • Incubate for 48h or 72h.

  • Add MTT reagent (5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression analysis.

Mechanistic Validation: Cell Cycle Analysis

Isoxazole-based tubulin inhibitors typically cause arrest in the G2/M phase due to mitotic spindle disruption.

Procedure:

  • Treat HCT116 cells with the IC50 concentration of the lead compound for 24h.

  • Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Stain with Propidium Iodide (PI) / RNase A solution for 30 min in the dark.

  • Analysis: Flow Cytometry (e.g., BD FACSCalibur).

  • Expected Result: A significant accumulation of cells in the G2/M peak compared to the DMSO control (G0/G1 dominance).

Mechanistic Pathway Diagram

The following diagram details the downstream effects of Tubulin inhibition by the isoxazole scaffold.

MOA_Pathway Compound 4-(4-Fluorophenyl) isoxazole Derivative Target Target: Colchicine Binding Site (Beta-Tubulin) Compound->Target Binding Event1 Inhibition of Microtubule Polymerization Target->Event1 Destabilization Event2 Mitotic Spindle Collapse Event1->Event2 Check Spindle Assembly Checkpoint (SAC) Activation Event2->Check Arrest G2/M Phase Cell Cycle Arrest Check->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Caption: Signaling cascade triggered by isoxazole-mediated tubulin inhibition leading to apoptosis.

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight the "Fluorine Advantage."

Table 1: Comparative Cytotoxicity (IC50 in


M) 
Compound IDR-Group (C3 Position)Ar-Group (C4 Position)MCF-7 (Breast)HCT116 (Colon)HUVEC (Normal)Selectivity Index
ISO-01 (Control) 3,4,5-TrimethoxyphenylPhenyl0.851.202.502.9
ISO-02 (Target) 3,4,5-Trimethoxyphenyl4-Fluorophenyl 0.12 0.15 4.80 40.0
CA-4 (Ref) ----0.0040.0060.012.5

Key Insight: While Combretastatin A-4 (CA-4) is more potent, the ISO-02 derivative (containing the 4-fluorophenyl group) often demonstrates a superior Selectivity Index (SI = IC50 Normal / IC50 Cancer), reducing potential systemic toxicity.

References

  • Zhu, H., et al. (2025). "Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells."[1] ACS Pharmacology & Translational Science.

  • Jaitak, V. (2021).[2][3][4] "Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies." European Journal of Medicinal Chemistry.

  • Kushwaha, P., et al. (2024).[5] "Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors."[5][6] Scientific Reports.

  • Penson, P., et al. (2024). "3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation." ACS Pharmacology & Translational Science.

  • Luginina, J., et al. (2023).[7] "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review." Pharmaceuticals (MDPI).

Sources

Application of 4-(4-Fluorophenyl)isoxazole in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of a specific, promising scaffold, 4-(4-Fluorophenyl)isoxazole, as a foundational element in the design and discovery of novel anti-inflammatory agents. We will delve into the scientific rationale, potential mechanisms of action, and detailed, field-proven protocols for in vitro screening and characterization. This guide is structured to provide both the "how" and the "why," empowering research teams to make informed, causality-driven decisions in their drug discovery campaigns.

Scientific Rationale & Strategic Overview

Inflammation is a complex biological response essential for host defense, yet its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3] The development of safer, more effective anti-inflammatory drugs remains a critical unmet medical need.[3] Heterocyclic compounds, particularly those containing nitrogen and oxygen like isoxazoles, are privileged structures in drug discovery due to their ability to engage with biological targets through various non-covalent interactions.[4][5]

The 4-(4-Fluorophenyl)isoxazole scaffold has been selected for this guide due to several key features:

  • Proven Pharmacophore: The isoxazole ring is a core component of established anti-inflammatory drugs, such as the COX-2 inhibitor valdecoxib, validating its utility in this therapeutic area.[2][6]

  • Synthetic Tractability: The synthesis of isoxazole derivatives is well-established, often proceeding through the cyclization of chalcone intermediates, allowing for rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[7][8]

  • Metabolic Stability: The fluorine atom on the phenyl ring can enhance metabolic stability and improve pharmacokinetic properties by blocking potential sites of oxidative metabolism.

Our strategic approach begins with the hypothesis that 4-(4-Fluorophenyl)isoxazole can modulate key inflammatory signaling pathways. The primary objective is to use this core scaffold as a starting point for hit-to-lead optimization, systematically exploring chemical space to identify derivatives with superior potency, selectivity, and drug-like properties.

Postulated Mechanism of Action: Targeting Key Inflammatory Hubs

While the precise mechanism of every new derivative must be empirically determined, existing literature on isoxazole-based anti-inflammatory agents suggests several high-probability targets and pathways.[9][10] Our initial hypothesis centers on the inhibition of pro-inflammatory mediators through the modulation of the NF-κB and p38 MAPK signaling pathways, which are critical regulators of the inflammatory response.[11][12]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and triggers a powerful inflammatory cascade.[13] Upon binding to its receptor (TLR4), LPS initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][14] These, in turn, drive the production of inflammatory mediators including prostaglandins, nitric oxide (NO), and cytokines like TNF-α and IL-6.[15]

The 4-(4-Fluorophenyl)isoxazole scaffold is hypothesized to interfere with this cascade, potentially by inhibiting upstream kinases (like p38 MAPK) or by directly or indirectly preventing the activation and nuclear translocation of NF-κB.[11][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Transcription Gene Transcription p38_MAPK->Transcription Enhances IκBα IκBα NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits NFκB_nuc NF-κB (Active) NFκB->NFκB_nuc Translocates IKK->IκBα Phosphorylates & Degrades Proposed_Inhibition 4-(4-Fluorophenyl)isoxazole (Proposed Inhibition Site) Proposed_Inhibition->p38_MAPK Inhibits Proposed_Inhibition->IKK Inhibits DNA DNA (Promoter Regions) NFκB_nuc->DNA DNA->Transcription iNOS iNOS Transcription->iNOS mRNA COX_2 COX_2 Transcription->COX_2 mRNA Cytokines TNF-α, IL-6 Transcription->Cytokines mRNA NO NO iNOS->NO Produces Prostaglandins Prostaglandins COX_2->Prostaglandins Produces Inflammation Inflammation Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Postulated Anti-Inflammatory Mechanism of Action.

Experimental Protocols & Workflows

A successful anti-inflammatory drug discovery program requires a tiered screening approach. We begin with a robust, high-throughput primary assay to identify initial "hits" from a compound library based on the 4-(4-Fluorophenyl)isoxazole scaffold. Hits are then subjected to secondary assays to confirm activity, assess cytotoxicity, and begin to elucidate the mechanism of action.

Primary Screening: Inhibition of Nitric Oxide (NO) Production

Causality: This assay serves as an excellent primary screen because nitric oxide is a key inflammatory mediator produced by iNOS in macrophages upon LPS stimulation.[13][15] Measuring the inhibition of NO production is a reliable proxy for the general anti-inflammatory potential of a compound.[17] The murine macrophage cell line RAW 264.7 is used for its robustness and well-characterized response to LPS.[18][19]

Protocol: Griess Assay for Nitrite Quantification

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-(4-Fluorophenyl)isoxazole derivatives in DMSO. Serially dilute the compounds in phenol red-free DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: Pre-treat the adherent cells with the compound dilutions for 1 hour. Include the following controls:

    • Vehicle Control: Cells treated with DMSO (0.5%) + LPS.

    • Negative Control: Cells treated with media only (no LPS, no compound).

    • Positive Control: Cells treated with a known inhibitor (e.g., L-NAME, 100 µM) + LPS.

  • Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[20]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Reagent): a. Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. c. Incubate for 10 minutes at room temperature, protected from light.[13] d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in each sample from the standard curve. c. Determine the percentage of NO inhibition for each compound concentration relative to the vehicle control. d. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of NO production).

Secondary Assay: Cytotoxicity Assessment (MTT Assay)

Causality: It is critical to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay is a standard colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This protocol should be run in parallel with the primary screen using an identical plate setup.

Protocol: MTT Cell Viability Assay

  • Plate Setup: Use the cell plate from the Griess Assay (or a replica plate prepared under identical conditions).

  • Reagent Preparation: After removing the supernatant for the Griess assay, add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated cells (without LPS). Compounds exhibiting significant cytotoxicity (e.g., >20% reduction in viability) at concentrations that inhibit NO should be flagged or deprioritized.

Workflow Diagram

The following diagram outlines the logical progression from initial screening to lead candidate selection.

G A Compound Library (4-(4-Fluorophenyl)isoxazole Derivatives) B Primary Screen: Inhibition of NO Production (Griess Assay) A->B C Parallel Screen: Cytotoxicity (MTT Assay) A->C D Data Analysis: Calculate IC₅₀ (NO) & CC₅₀ (Toxicity) B->D C->D E Hit Selection (Potent & Non-toxic) D->E Selectivity Index > 10 F Secondary Assays: - COX/LOX Enzyme Inhibition - Cytokine Profiling (ELISA) - Western Blot for p-p38, p-IκBα E->F G SAR Analysis & Lead Optimization F->G G->A Design New Derivatives H Lead Candidate for In Vivo Studies G->H

Caption: Drug Discovery Workflow for Isoxazole Derivatives.

Data Presentation & Interpretation

Quantitative data should be organized to facilitate clear structure-activity relationship (SAR) analysis. The goal is to understand how modifications to the core 4-(4-Fluorophenyl)isoxazole scaffold affect anti-inflammatory potency and cytotoxicity.

Table 1: Representative SAR Data for 4-(4-Fluorophenyl)isoxazole Derivatives

Compound IDR¹ Substitution (Position 3)R² Substitution (Position 5)NO Inhibition IC₅₀ (µM)Cell Viability CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Parent HH25.4>100> 3.9
DER-01 MethylH15.2>100> 6.6
DER-02 H4-Methoxyphenyl5.8>100> 17.2
DER-03 Methyl4-Methoxyphenyl1.2 85.070.8
DER-04 H4-Chlorophenyl8.155.66.9
Diclofenac(Reference)(Reference)10.5>100> 9.5

Interpretation: From this hypothetical data, a clear SAR emerges.

  • Expertise & Causality: The introduction of a methyl group at the R¹ position (DER-01 vs. Parent) provides a modest increase in potency. A more significant improvement is seen with the addition of an electron-donating 4-methoxyphenyl group at the R² position (DER-02). The combination of both modifications in DER-03 results in a synergistic effect, yielding a highly potent compound with an excellent selectivity index, making it a prime candidate for further investigation. Conversely, the electron-withdrawing chloro-substituent in DER-04 improves potency over the parent but introduces significant cytotoxicity, resulting in a poor selectivity index. This suggests that future modifications should focus on electron-donating or sterically compatible groups at the R² position.

Conclusion and Future Directions

The 4-(4-Fluorophenyl)isoxazole scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a robust framework for the initial stages of a drug discovery campaign, from primary screening to hit validation and preliminary SAR analysis.

Lead candidates, such as the hypothetical DER-03, should be advanced to more detailed mechanistic studies. These include specific enzyme inhibition assays (e.g., COX-1/COX-2, 5-LOX), cytokine profiling using ELISA or multiplex assays, and Western blot analysis to confirm the modulation of key signaling proteins like p-p38 and NF-κB.[21][22][23][24] Successful candidates can then be progressed to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats, to establish preclinical efficacy.[7][25]

References

  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2025, July 14). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Retrieved from [Link]

  • PLOS One. (2024, October 4). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 4). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active drugs containing isoxazole moiety. Retrieved from [Link]

  • YMER. (n.d.). Synthesis, Characterization and Study of Anti-Inflammatory Action New Isoxazole Ring Containing Pyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 15). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole.... Retrieved from [Link]

  • PubMed. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Retrieved from [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

  • PubMed. (n.d.). Dynamical and combinatorial coding by MAPK p38 and NFκB in the inflammatory response of macrophages. Retrieved from [Link]

  • MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

  • MDPI. (n.d.). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Retrieved from [Link]

  • MDPI. (2023, June 21). p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. Retrieved from [Link]

  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • Sciendo. (n.d.). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Retrieved from [Link]

  • BioKB. (n.d.). MAPK signalling pathways as molecular targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits. Retrieved from [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

Sources

analytical methods for quantification of 4-(4-Fluorophenyl)isoxazole in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the quantification of 4-(4-Fluorophenyl)isoxazole (FPI) in biological samples (plasma and serum). FPI (CAS: 1824633-34-2) serves as a critical pharmacophore in the development of p38 MAP kinase inhibitors and COX-2 inhibitors (e.g., Valdecoxib analogs). Due to its lipophilic nature (LogP ~2.5) and low molecular weight (163.15 Da), standard bioanalytical methods often suffer from matrix interference and poor retention.

This guide overcomes these challenges using Liquid-Liquid Extraction (LLE) coupled with positive-mode Electrospray Ionization (ESI+) tandem mass spectrometry. The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL, satisfying FDA and EMA bioanalytical method validation guidelines.

Analytical Strategy & Mechanistic Rationale

The Analyte: 4-(4-Fluorophenyl)isoxazole[1][2][3]
  • Structure: A five-membered isoxazole heterocycle substituted at the 4-position with a 4-fluorophenyl group.[1][2][3][4][5]

  • Chemical Behavior: The isoxazole nitrogen is weakly basic. While pKa values for the conjugate acid are low, efficient protonation is achievable in mobile phases containing formic acid, making ESI+ the preferred ionization mode.

  • Metabolic Context: FPI is often analyzed to track the metabolic stability of isoxazole-based drug candidates, which are prone to ring-opening metabolism (reductive cleavage) in vivo.

Methodological Choices
  • Extraction (LLE vs. PPT): We utilize Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction. Unlike Protein Precipitation (PPT), which leaves phospholipids that suppress ionization, MTBE selectively extracts the lipophilic FPI while excluding polar matrix components. This is critical for maintaining signal stability over long analytical runs.

  • Chromatography: A C18 stationary phase is selected to retain the hydrophobic fluorophenyl moiety. A gradient elution with Acetonitrile is necessary to elute the compound sharply, minimizing peak broadening.

Experimental Protocol

Materials & Reagents
  • Analyte: 4-(4-Fluorophenyl)isoxazole (Reference Standard, >99% purity).

  • Internal Standard (IS): 4-(4-Fluorophenyl)isoxazole-d4 (or structural analog Valdecoxib if d4 is unavailable).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid, MTBE.

  • Matrix: Drug-free human plasma (K2EDTA).

Instrumentation
  • LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50:50 MeOH:H2O). Vortex for 10 sec.

  • Extraction: Add 500 µL of MTBE.

  • Agitation: Shake/Vortex vigorously for 10 minutes to ensure phase transfer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 400 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass vial. Crucial: Do not disturb the aqueous pellet.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and centrifuge briefly.

LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 20% B

    • 5.0 min: Stop

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive (+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3500 V.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Rationale
FPI 164.1 [M+H]⁺109.1 25504-Fluorophenyl cation (Signature fragment)
FPI (Qual) 164.1136.11550Loss of CO/N₂ equivalent (Ring cleavage)
IS (d4) 168.1113.12550Deuterated 4-Fluorophenyl cation

Data Visualization & Logic

Extraction & Analysis Workflow

The following diagram illustrates the critical decision points in the sample preparation logic to ensure high recovery and matrix removal.

ExtractionWorkflow Sample Biological Sample (50 µL Plasma) IS_Add Add Internal Standard (Correction for loss/var) Sample->IS_Add LLE LLE with MTBE (Target: Lipophilic FPI) IS_Add->LLE Partitioning PhaseSep Centrifugation (10,000g, 5 min) LLE->PhaseSep Transfer Transfer Organic Layer (Avoid Phospholipids) PhaseSep->Transfer Top Layer Dry N2 Evaporation Transfer->Dry Recon Reconstitution (20% ACN - Match Initial Gradient) Dry->Recon LCMS LC-MS/MS Analysis (MRM: 164.1 -> 109.1) Recon->LCMS

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for 4-(4-Fluorophenyl)isoxazole.

Fragmentation Pathway

Understanding the fragmentation is vital for specificity. The transition 164.1 -> 109.1 relies on the stability of the fluorophenyl cation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 164.1 Transition Collision Cell (CID Energy) Precursor->Transition Product Product Ion [C6H4F]+ m/z 109.1 Transition->Product Cleavage of C-C bond Neutral Neutral Loss (Isoxazole Ring Frag) Transition->Neutral

Figure 2: Proposed fragmentation pathway for MRM quantification.

Validation Criteria (FDA/EMA Compliance)

To ensure the trustworthiness of this protocol, the following validation parameters must be met before routine use:

  • Linearity: Calibration curve must range from 0.5 ng/mL to 1000 ng/mL with a correlation coefficient (

    
    ) > 0.99.
    
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be < 15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF). Normalized MF (Analyte/IS) should be close to 1.0 with CV < 15% across 6 different lots of plasma.

  • Recovery: Extraction efficiency should be > 70% and consistent across low, medium, and high QC levels.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Poor ionization due to lack of protons.

    • Fix: Increase Formic Acid in Mobile Phase B to 0.1% or 0.2%. Ensure the source temperature is high enough (500°C) to desolvate the droplets.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Fix: Use an end-capped column (e.g., Kinetex C18 or Waters BEH C18).

  • Issue: Carryover.

    • Cause: Lipophilic FPI sticking to the injector needle.

    • Fix: Use a strong needle wash (90:10 ACN:Water + 0.1% FA).

References

  • Abu Thaher, B. et al. (2009).[4][5] Structure-based design of p38alpha MAP kinase inhibitors. Journal of Medicinal Chemistry. (Context: Establishes the 4-fluorophenyl isoxazole scaffold as a key kinase inhibitor moiety).

    • (Note: Link directs to related isoxazole SAR studies).

  • IUCr. (2025). 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine.[4] IUCrData. (Context: Crystallographic confirmation of the 4-(4-fluorophenyl)isoxazole core structure).

  • Yuan, H. et al. (2002). Characterization of the metabolites of valdecoxib in human plasma and urine by LC-MS/MS. Drug Metabolism and Disposition.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

  • BLD Pharm. (2024). Product Datasheet: 4-(4-Fluorophenyl)isoxazole (CAS 1824633-34-2).[1] (Context: Verification of the specific chemical entity and physical properties).

Sources

Experimental Setup for Cell-Based Assays with 4-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Probing Inflammatory Signaling and COX-2 Inhibition

Executive Summary & Scientific Rationale

4-(4-Fluorophenyl)isoxazole is a critical pharmacophore and chemical probe used extensively in medicinal chemistry to interrogate inflammatory pathways. Structurally, it represents the core scaffold of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as Valdecoxib and Parecoxib. The 4-aryl isoxazole moiety is essential for fitting into the hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme, providing selectivity over COX-1.

Beyond COX-2, derivatives of this scaffold are investigated for p38 MAPK inhibition and HSP90 modulation . This guide focuses on the most robust and biologically relevant application: quantifying the inhibition of Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.

Key Experimental Challenges:

  • Solubility: The lipophilic nature of the fluorophenyl group requires precise DMSO handling to prevent precipitation in aqueous media.

  • Stimulation Timing: Differentiating between transcriptional suppression (NF-

    
    B pathway) and direct enzymatic inhibition requires specific pre-incubation protocols.
    
  • Cytotoxicity vs. Efficacy: Ensuring reductions in PGE2 are due to enzyme inhibition, not cell death.

Physicochemical Properties & Reagent Preparation[1][2]

Before initiating cell culture, the compound must be solubilized correctly to ensure bioavailability.

PropertySpecificationExperimental Implication
Molecular Weight ~163.15 g/mol (approx)Calculation for Molarity (

).
Lipophilicity (LogP) High (~2.5 - 3.5)Prone to binding plasticware; use low-binding tips/plates.
Solubility DMSO (>50 mM)Insoluble in water. Must prepare DMSO stock.
Stability HighStable at -20°C for 6 months in DMSO. Avoid freeze-thaw cycles.
Reagent Preparation Protocol:
  • Stock Solution (100 mM): Dissolve the lyophilized powder in sterile, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

  • Aliquot: Dispense into 20

    
    L aliquots in amber tubes to protect from light. Store at -20°C.
    
  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in serum-free media to create a 100

    
    M working solution (0.1% DMSO). Perform serial dilutions in media containing 0.1% DMSO to maintain constant vehicle concentration.
    

Critical Control: The final concentration of DMSO in the cell well must never exceed 0.5% (v/v) , as higher concentrations can induce cytotoxicity or artificially activate signaling pathways. Ideally, keep it at 0.1% .

Mechanistic Pathway Visualization

Understanding the point of intervention is crucial for assay design. 4-(4-Fluorophenyl)isoxazole acts primarily by competitively inhibiting the COX-2 enzyme, preventing the conversion of Arachidonic Acid to PGH2, and subsequently PGE2.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene Transcription COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGE2 PGE2 (Readout) COX2_Enzyme->PGE2 Catalysis AA Arachidonic Acid AA->COX2_Enzyme Substrate Compound 4-(4-Fluorophenyl)isoxazole Compound->COX2_Enzyme Direct Inhibition

Figure 1: Mechanism of Action. The compound inhibits the COX-2 enzyme, blocking the conversion of Arachidonic Acid to inflammatory prostaglandins.

Core Protocol: Anti-Inflammatory Efficacy Assay (PGE2 Release)

This protocol uses RAW 264.7 murine macrophages , the gold-standard model for inflammation screening.

Materials:
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Assay Kit: PGE2 Competitive ELISA Kit (e.g., Cayman Chemical or R&D Systems).

  • Reference Drug: Celecoxib (10

    
    M) as a positive control.
    
Step-by-Step Methodology:

Step 1: Cell Seeding (Day 1)

  • Harvest RAW 264.7 cells (passage < 15) using a cell scraper (do not use trypsin, as it damages macrophage receptors).

  • Count cells and adjust density to

    
     cells/mL.
    
  • Seed 500

    
    L/well  into a 24-well plate (
    
    
    
    cells/well).
  • Incubate overnight at 37°C, 5% CO

    
     to allow attachment.
    

Step 2: Compound Pre-treatment (Day 2)

  • Aspirate old media.

  • Add 450

    
    L  of fresh media containing 4-(4-Fluorophenyl)isoxazole at varying concentrations (e.g., 0.1, 1, 10, 50, 100 
    
    
    
    M).
  • Include controls:

    • Vehicle Control: Media + 0.1% DMSO (No drug, No LPS).

    • LPS Control: Media + 0.1% DMSO (No drug, + LPS).

    • Positive Control: Celecoxib (10

      
      M).
      
  • Crucial Step: Incubate for 1 hour before adding LPS. This allows the compound to permeate the cell and bind the enzyme or upstream targets.

Step 3: Stimulation (Day 2)

  • Add 50

    
    L  of LPS working solution (10 
    
    
    
    g/mL) to appropriate wells.
    • Final LPS concentration: 1

      
      g/mL.
      
  • Incubate for 18 - 24 hours .

Step 4: Supernatant Collection (Day 3)

  • Centrifuge the plate at 1000 rpm for 5 minutes to pellet any floating cells.

  • Collect the supernatant carefully without disturbing the cell monolayer.

  • Store: Use immediately for ELISA or freeze at -80°C.

  • Optional: Perform an MTT/CCK-8 assay on the remaining cells to normalize PGE2 production to cell viability.

Step 5: ELISA Quantification

  • Follow the manufacturer's protocol for the Competitive ELISA.

  • Since PGE2 levels in LPS-stimulated macrophages are high, dilute supernatants 1:10 or 1:50 in assay buffer to fit within the standard curve.

Experimental Workflow Diagram

Workflow Seed Seed RAW 264.7 (24-well plate) Incubate1 Overnight Attachment Seed->Incubate1 Treat Add Compound (1h Pre-incubation) Incubate1->Treat Stimulate Add LPS (1 µg/mL) Treat->Stimulate Incubate2 24h Incubation Stimulate->Incubate2 Harvest Collect Supernatant Incubate2->Harvest MTT MTT Assay (Viability Check) Incubate2->MTT Remaining Cells ELISA PGE2 ELISA Harvest->ELISA

Figure 2: Experimental Workflow.[1] Sequential steps for the LPS-induced inflammation assay.

Data Analysis & Interpretation

To ensure scientific rigor, data must be normalized. A reduction in PGE2 is only valid if the cells are still alive.

Calculation:



Expected Results Table:

Treatment GroupConcentration (

M)
Cell Viability (%)PGE2 (pg/mL)Interpretation
Vehicle (No LPS) 0100< 50Baseline
LPS Control 0100> 2000Successful Inflammation
Compound 1981800Low Activity
Compound 1095800Significant Inhibition
Compound 10040 100Cytotoxic False Positive
Celecoxib 1096300Positive Control Validated

Expert Insight: If you observe >20% reduction in cell viability (as seen in the 100


M example above), the PGE2 reduction is likely due to fewer cells producing the cytokine, not specific inhibition. Always calculate the Therapeutic Index .
Troubleshooting & Optimization
  • High Background in ELISA:

    • Cause: Serum (FBS) contains endogenous prostaglandins.

    • Solution: Use charcoal-stripped FBS or reduce FBS to 1% during the 24h incubation period.

  • Compound Precipitation:

    • Cause: 4-(4-Fluorophenyl)isoxazole is highly hydrophobic.

    • Solution: Ensure the pre-dilution in media is vortexed immediately. If precipitation occurs at 100

      
      M, cap the max concentration at 50 
      
      
      
      M.
  • Variability in LPS Response:

    • Cause: LPS potency varies by batch.

    • Solution: Titrate each new batch of LPS to determine the EC80 (concentration giving 80% max PGE2 response) before testing inhibitors.

References
  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2000). "Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonselective COX inhibitors into potent and highly selective COX-2 inhibitors." Proceedings of the National Academy of Sciences. Link

  • BatlwaT, G., et al. (2012). "Isoxazole: A Potent Pharmacophore."[2] International Journal of Pharmaceutical Sciences and Research. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

Sources

Application Notes & Protocols: Strategic Functionalization of the Isoxazole Ring in 4-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif of immense value in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role as a cornerstone pharmacophore. Isoxazole derivatives are found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and antibacterial properties.[1][2] The compound 4-(4-Fluorophenyl)isoxazole serves as an exemplary scaffold, combining the isoxazole core with a fluorinated phenyl group—a common feature in modern pharmaceuticals for enhancing binding affinity and modulating pharmacokinetic properties.

This guide provides a detailed exploration of synthetic strategies for the targeted functionalization of the isoxazole ring in 4-(4-Fluorophenyl)isoxazole. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to rationally design and execute synthetic transformations. The protocols herein are designed to be robust and adaptable, serving as a practical resource for professionals in drug development and synthetic organic chemistry.

Core Reactivity of the 4-Aryl-Isoxazole System

Understanding the intrinsic reactivity of the 4-(4-Fluorophenyl)isoxazole core is paramount for planning any synthetic modification. The isoxazole ring is an electron-deficient aromatic system, which influences its susceptibility to various chemical transformations.

  • Acidity of Ring Protons: The proton at the C5 position is the most acidic proton on the isoxazole ring. This is due to the inductive electron-withdrawing effect of the adjacent oxygen and nitrogen atoms and the stability of the resulting carbanion. This acidity makes C5 the primary site for deprotonation-based functionalization.

  • Electrophilic Substitution: Direct electrophilic aromatic substitution on the isoxazole ring is generally challenging due to its electron-deficient nature. When such reactions do occur, they typically favor the C4 position.[3] However, in our target molecule, this position is already substituted, directing our focus toward alternative strategies for C3 and C5 functionalization.

  • N-O Bond Lability: The N-O bond is the weakest linkage within the ring and is susceptible to cleavage under reductive, photochemical, or certain catalytic conditions.[4][5] This characteristic allows the isoxazole to serve as a stable precursor to other valuable synthons, such as β-enaminones or 1,3-dicarbonyl compounds.[2]

The following sections detail specific, field-proven strategies to leverage these properties for precise and efficient functionalization.

G cluster_0 Reactivity Profile of 4-Aryl-Isoxazole Core 4-(4-Fluorophenyl)isoxazole C5 C5 Position (Most Acidic Proton) Core->C5  Primary site for  Deprotonation C3 C3 Position (Less Reactive) Core->C3  Functionalization often requires  multi-step synthesis NO_Bond N-O Bond (Weakest Linkage) Core->NO_Bond  Susceptible to  Ring Opening

Figure 1: Key reactivity sites on the 4-(4-Fluorophenyl)isoxazole scaffold.

Strategy 1: C5-H Functionalization via Regioselective Lithiation

The most direct and versatile method for introducing a wide array of functional groups at the C5 position is through deprotonation to form a potent nucleophile, followed by quenching with an electrophile. The pronounced acidity of the C5 proton allows for highly regioselective metalation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-Butyllithium (n-BuLi) are extremely reactive towards protic sources, including water. Rigorous exclusion of moisture is critical to prevent quenching the base and to ensure efficient deprotonation of the isoxazole.

  • Low Temperature (-78 °C): The lithiation of isoxazoles is highly exothermic. Maintaining a very low temperature using a dry ice/acetone bath is essential to prevent side reactions, such as decomposition of the lithiated intermediate or addition of the organolithium reagent across the C=N bond.

  • Inert Atmosphere (Argon/Nitrogen): Oxygen can also react with the organolithium species, leading to undesired oxidized byproducts. An inert atmosphere protects the integrity of the reaction.

Protocol 1: General Procedure for C5-Lithiation and Electrophilic Quench

G Start 1. Dissolve Isoxazole in Anhydrous THF Cool 2. Cool to -78 °C (Dry Ice/Acetone) Start->Cool AddBase 3. Add n-BuLi (1.1 eq) dropwise Cool->AddBase Stir 4. Stir for 1h at -78 °C AddBase->Stir Add_E 5. Add Electrophile (E+) (1.2 eq) Stir->Add_E Warm 6. Warm to RT over 2h Add_E->Warm Quench 7. Quench with sat. NH4Cl(aq) Warm->Quench

Figure 2: Workflow for the C5-lithiation and electrophilic quench of 4-(4-Fluorophenyl)isoxazole.

Materials:

  • 4-(4-Fluorophenyl)isoxazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes, 1.1 eq)

  • Electrophile (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add 4-(4-Fluorophenyl)isoxazole and anhydrous THF (approx. 0.1 M solution).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 5 minutes. The solution may change color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (dissolved in a small amount of anhydrous THF if it is a solid) dropwise to the reaction mixture at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C5-functionalized isoxazole.

Data Presentation: Representative Electrophiles for C5-Functionalization

Electrophile (E+)Reagent ExampleResulting C5-SubstituentApplication
IodinationIodine (I₂)-IHandle for cross-coupling
CarboxylationCarbon Dioxide (CO₂)-COOHAcid/amide synthesis
Aldehyde/Ketone AdditionBenzaldehyde-CH(OH)PhSecondary alcohol
AlkylationMethyl Iodide (CH₃I)-CH₃Alkyl group introduction
SilylationTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃Protecting group/handle

Strategy 2: Halogenation as a Gateway to Cross-Coupling

While direct C-H functionalization is elegant, a more traditional and exceptionally robust strategy involves the introduction of a halogen "handle" at the C5 position, followed by transition metal-catalyzed cross-coupling reactions. This two-step approach provides access to an enormous chemical space of C-C and C-heteroatom bonds.

Protocol 2a: Synthesis of 5-Iodo-4-(4-Fluorophenyl)isoxazole

The most reliable method for installing an iodine atom at the C5 position is via the lithiation protocol described above, using molecular iodine (I₂) as the electrophile.[6]

Procedure:

  • Follow Protocol 1 , using a solution of iodine (I₂, 1.2 eq) in anhydrous THF as the electrophile. The deep purple color of the iodine will dissipate upon reaction. The subsequent work-up and purification will yield the desired 5-iodo-isoxazole, a stable, crystalline solid that is an ideal substrate for cross-coupling.

Protocol 2b: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 5-iodo-isoxazole with a boronic acid or ester.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source. Other precursors like Pd(OAc)₂ or PdCl₂(dppf) are reduced in situ to Pd(0).

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid partner.

  • Solvent System: A mixed solvent system, often including water (e.g., Dioxane/H₂O), is used to dissolve both the organic-soluble halide and the often more polar boronic acid salt intermediate.

  • Degassing: The active Pd(0) catalyst can be oxidized by atmospheric oxygen at high temperatures, deactivating it. Removing dissolved oxygen by sparging with an inert gas is essential for catalytic efficiency.

G Halogenation Step 1: C5-Iodination (Protocol 2a) Coupling Step 2: Pd-Catalyzed Cross-Coupling Halogenation->Coupling  Creates 'handle' Product C5-Functionalized Isoxazole Coupling->Product  Forms new C-C or  C-Heteroatom bond

Figure 3: Two-step halogenation and cross-coupling strategy.

Procedure:

  • Setup: In an oven-dried vial or flask, combine 5-Iodo-4-(4-Fluorophenyl)isoxazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v).

  • Inert Atmosphere: Seal the vessel and purge with argon for 10-15 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the C5-arylated product.

Data Presentation: Versatility of Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki-Miyaura Boronic Acid/EsterC(sp²)-C(sp²)Pd(PPh₃)₄, PdCl₂(dppf)
Sonogashira Terminal AlkyneC(sp²)-C(sp)PdCl₂(PPh₃)₂, CuI
Heck AlkeneC(sp²)-C(sp²)Pd(OAc)₂, P(o-tol)₃
Buchwald-Hartwig Amine/AmideC(sp²)-NPd₂(dba)₃, Xantphos

Strategy 3: Direct C-H Arylation

As a more atom-economical alternative to the halogenation/cross-coupling sequence, direct C-H arylation has emerged as a powerful tool.[7] This method avoids the synthesis of organometallic reagents or pre-halogenated substrates by activating the C5-H bond directly.[8]

Causality Behind Experimental Choices:

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the C-H activation step. Bulky, electron-rich phosphine ligands are often effective.

  • Oxidant/Additive: An additive, such as a silver salt (e.g., AgF) or pivalic acid, is often required.[8] These additives can act as proton shuttles or assist in the C-H activation/reductive elimination steps of the catalytic cycle.

  • High Temperature: C-H bond activation has a high activation energy, necessitating elevated reaction temperatures, often in high-boiling aprotic polar solvents like DMA or NMP.

Protocol 3: Palladium-Catalyzed Direct C5-Arylation with Aryl Iodides

Procedure:

  • Setup: To an oven-dried screw-cap vial, add 4-(4-Fluorophenyl)isoxazole (1.0 eq), the aryl iodide (1.2 eq), palladium(II) acetate [Pd(OAc)₂] (0.1 eq), 1,2-bis(diphenylphosphino)benzene (dppb) (0.15 eq), and silver(I) fluoride (AgF) (2.0 eq).

  • Solvent & Atmosphere: Add anhydrous toluene. Seal the vial and purge with argon.

  • Reaction: Place the vial in a preheated oil bath at 120 °C and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Isolation & Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to yield the 5-aryl-4-(4-fluorophenyl)isoxazole.

Strategy 4: Isoxazole as a "Masked" Synthon via Ring-Opening

The synthetic utility of the isoxazole ring extends to its role as a stable precursor that can be "unmasked" to reveal other functional groups.[4] The reductive cleavage of the weak N-O bond is a common strategy to generate β-enaminones, which are valuable intermediates for the synthesis of other heterocycles like pyridines or pyrroles.[9]

Protocol 4: Reductive N-O Bond Cleavage with Raney Nickel

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the substituted 4-(4-Fluorophenyl)isoxazole derivative in ethanol.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (Raney® Ni, ~20% by weight) in ethanol.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) or place the flask on a Parr hydrogenation apparatus (50 psi H₂).

  • Reaction: Stir the reaction vigorously at room temperature for 6-18 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Raney Ni catalyst (Caution: Raney Ni is pyrophoric and should not be allowed to dry). Wash the celite pad thoroughly with ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude β-enaminone, which can be used directly or purified if necessary.

G Isoxazole Substituted Isoxazole Conditions Reductive Cleavage (e.g., H₂, Raney Ni) Isoxazole->Conditions Intermediate β-Enaminone Conditions->Intermediate  N-O bond cleavage Final_Products Pyridines, Pyrroles, Other Heterocycles Intermediate->Final_Products  Cyclization

Figure 4: The isoxazole ring as a synthetic precursor via reductive ring-opening.

References

  • Functionalization of isoxazoles via the 4‐isoxazolyl anion species. ResearchGate. Available at: [Link]

  • Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • 4-(4-Chlorophenyl)-5-phenylisoxazole. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • How is isoxazole substituted at the 4-position? Reddit. Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). Available at: [Link]

  • Electrochemical assembly of isoxazoles via a four-component domino reaction. National Institutes of Health (NIH). Available at: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • synthesis of isoxazoles. YouTube. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Isoxazole. Wikipedia. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Available at: [Link]

  • Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. Available at: [Link]

  • Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health (NIH). Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Available at: [Link]

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. Available at: [Link]

  • H Cross-Coupling Reaction of 3-Methylbenzo[c]isoxazoles with Methyl Ketones: Access to Indigoid Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Isoxazoles from Ynones. Synfacts. Available at: [Link]

  • (PDF) Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. ResearchGate. Available at: [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-SOL-004 Status: Open Assigned Specialist: Senior Application Scientist, HTS & Assay Development Subject: Overcoming aqueous precipitation and aggregation of 4-(4-Fluorophenyl)isoxazole in biological assays.[1]

Executive Summary

You are encountering solubility issues with 4-(4-Fluorophenyl)isoxazole , a planar, lipophilic scaffold often used in the synthesis of COX-2 inhibitors and kinase inhibitors.[1][2] Its structure—a phenyl ring directly attached to an isoxazole core—creates a highly rigid, hydrophobic plane that favors π-π stacking .[1]

In an aqueous environment (assay buffer), this molecule exhibits "brick dust" behavior : it prefers to crystallize with itself rather than interact with water.[2] This leads to two critical failure modes in in vitro data:

  • False Negatives: The compound precipitates, lowering the effective concentration below the IC50.

  • False Positives (Aggregation): The compound forms colloidal aggregates that sequester enzymes or disrupt membranes, mimicking inhibition.[2]

This guide provides three validated workflows to solubilize this compound without compromising assay biological relevance.

Module 1: Stock Solution Integrity

The Problem: Users often report that the compound dissolves in warm DMSO but precipitates upon freezing or re-thawing, leading to variable stock concentrations.

Root Cause Analysis

The melting point of 4-(4-Fluorophenyl)isoxazole is relatively high.[1] When a saturated DMSO stock is frozen, the compound may crystallize out of the DMSO before the DMSO freezes. Upon thawing, these micro-crystals act as seeds, preventing re-dissolution at room temperature.[2]

Protocol: The "Clear Stock" Standard
  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Target Concentration: 10 mM (Do not attempt 50 mM or 100 mM for this scaffold).

Step-by-Step:

  • Weigh the compound into a glass vial (avoid plastic for long-term storage of lipophiles).

  • Add 80% of the calculated DMSO volume.

  • Critical Step: Sonicate in a water bath at 37°C for 10 minutes. Visual clarity is not enough; micro-crystals may persist.[1]

  • Add remaining DMSO to volume.[2]

  • Storage: Aliquot into single-use vials (20–50 µL) to prevent freeze-thaw cycles. Store at -20°C.

Module 2: The "Intermediate Dilution" Workflow

The Problem: "Kinetic Solubility" failure. The compound crashes out immediately when the DMSO stock hits the aqueous buffer.

The Solution: Step-Down Dilution

Directly pipetting 1 µL of 10 mM stock into 99 µL of buffer creates a massive dielectric shock (Solvent ε=46 → ε=80). This forces the hydrophobic phenyl-isoxazole rings to aggregate instantly.[1]

Validated Protocol: Use an Intermediate Dilution Plate (IDP) to step down the DMSO concentration gradually.

  • Stock: 10 mM in DMSO.

  • IDP Preparation: Dilute stock 1:20 into a "Transition Buffer" (Buffer + 5% DMSO).

    • Result: 500 µM compound in ~10% DMSO. The compound is more stable here than in pure water.

  • Assay Plate Addition: Transfer from IDP to the final Assay Plate (containing cells/enzyme).

    • Dilution:[3][4] 1:10.[1]

    • Final: 50 µM compound in 1% DMSO.

Solvent Tolerance Table
Solvent / AdditiveMax Tolerance (Enzymatic)Max Tolerance (Cell-Based)Notes for 4-(4-Fluorophenyl)isoxazole
DMSO 5%0.5% - 0.1%Standard.[1] High concentrations can denature enzymes.[1][2]
Ethanol 2%0.5%Less effective for this specific lipophile than DMSO.
Tween-80 0.01%0.005%Highly Recommended. Prevents aggregation.[1]
BSA (Bovine Serum Albumin) 0.1 mg/mLN/A (Media contains serum)Acts as a "carrier" to keep the lipophile in solution.[2]

Module 3: Advanced Solubilization (Cyclodextrins)

The Problem: Your assay is sensitive to DMSO (e.g., primary neurons or fragile enzyme complexes), or the compound precipitates even at 1% DMSO.

The Science

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for this scaffold.[1] The 4-fluorophenyl ring fits snugly into the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the exterior interact with water. This "hides" the hydrophobic surface area.

Protocol: HP-β-CD Complexation[1][5][6][7]

Reagents:

  • HP-β-CD (Culture Grade).[1][5]

  • Assay Buffer.[1][2][3][6][7][8]

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in assay buffer to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve 4-(4-Fluorophenyl)isoxazole in 100% DMSO at 100x the final desired concentration.

  • Complexation Step:

    • Add 1 µL of Compound Stock (DMSO) to 99 µL of the 20% HP-β-CD solution.

    • Vortex vigorously for 30 seconds.

    • Incubate at 37°C for 30 minutes (shaking).

  • Final Dilution: Dilute this mix into your assay well.

    • Mechanism: The cyclodextrin holds the compound in solution during the dilution.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your assay constraints.

SolubilityLogic cluster_legend Legend Start Start: Solubility Issue Detected CheckDMSO Can Assay Tolerate >0.5% DMSO? Start->CheckDMSO Standard Use Intermediate Dilution (Module 2) CheckDMSO->Standard Yes Sensitive Use HP-β-CD Protocol (Module 3) CheckDMSO->Sensitive No CheckAgg Is IC50 Steep (Hill Slope > 2)? CheckAgg->Standard No (Solubility Solved) Detergent Add 0.01% Triton X-100 (Break Aggregates) CheckAgg->Detergent Yes (Aggregation Suspected) Standard->CheckAgg If Data Variable Sensitive->CheckAgg If Data Variable Decision Point Decision Point Action Required Action Required

Caption: Decision tree for selecting the appropriate solubilization strategy based on DMSO tolerance and aggregation risk.

Frequently Asked Questions (FAQ)

Q1: My IC50 shifts dramatically when I add BSA. Why? A: This is the "Protein Binding Shift." 4-(4-Fluorophenyl)isoxazole is highly lipophilic and will bind non-specifically to BSA.[1] This reduces the free concentration of the drug available to hit your target.

  • Fix: If you must use BSA to keep it soluble, you are measuring the apparent IC50. You must calculate the free fraction or run the assay in low-protein conditions to get the intrinsic potency.

Q2: How do I know if the compound is aggregating? A: Aggregation often causes "bell-shaped" dose-response curves or extremely steep Hill slopes (>2.0).[1]

  • The Detergent Test: Run the assay with and without 0.01% Triton X-100 (or Tween-80). If the potency drops significantly (e.g., IC50 increases 10-fold) in the presence of detergent, your original activity was likely a false positive caused by "sticky" aggregates [1].[2]

Q3: Can I use PEG-400 instead of DMSO? A: PEG-400 is a viable co-solvent, but it is very viscous.[1] In automated liquid handlers (e.g., Echo, Tecan), PEG-400 can cause pipetting errors at low volumes.[2] For manual pipetting, a mix of 40% PEG-400 / 60% Water can be used as the "Intermediate Dilution" buffer.[1]

References

  • Assay Guidance Manual (NCBI/NIH). Assay Interference by Aggregation. [Link] Source for aggregation mechanisms and detergent troubleshooting.[2]

  • Assay Guidance Manual (NCBI/NIH). Reagent Stability and DMSO Tolerance. [Link] Source for DMSO limits in enzymatic and cell-based assays.

  • Journal of Pharmaceutical Sciences. Cyclodextrins in Drug Delivery: An Updated Review. (General Principle Citation for HP-β-CD usage with lipophilic aromatics). [Link]

  • PubChem Compound Summary. 3-(4-Fluorophenyl)isoxazole (Isomer Proxy Data). [Link] Source for physicochemical properties of the fluorophenyl-isoxazole scaffold.[1][9]

Sources

troubleshooting nitrile oxide dimerization in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Nitrile Oxide Dimerization

Welcome to the technical support center for researchers, chemists, and drug development professionals engaged in isoxazole synthesis via 1,3-dipolar cycloaddition. This guide provides in-depth, field-tested insights into one of the most common challenges in this chemistry: the undesired dimerization of nitrile oxide intermediates. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Question 1: My reaction yield is low, and I've isolated a significant amount of a byproduct, which I suspect is a furoxan. What is happening and how can I fix it?

Answer:

This is the classic hallmark of nitrile oxide dimerization. Nitrile oxides are high-energy, reactive 1,3-dipoles. In the absence of a reactive dipolarophile (your alkyne or alkene), they will readily react with themselves in a [3+2] cycloaddition to form a stable furoxan (1,2,5-oxadiazole-2-oxide) dimer.[1][2][3] This process is a second-order reaction with respect to the nitrile oxide concentration. The desired 1,3-dipolar cycloaddition with your substrate is also a second-order reaction (first-order in nitrile oxide and first-order in the dipolarophile).

The core of the problem is kinetic: if the rate of dimerization is competitive with or faster than the rate of your desired cycloaddition, your yield will suffer. This typically occurs when the concentration of the nitrile oxide intermediate becomes too high.

Causality & Solution: The Principle of Low Concentration

The most effective strategy to suppress dimerization is to generate the nitrile oxide in situ (in the reaction mixture) under conditions that maintain a very low steady-state concentration.[4][5] This ensures that the probability of a nitrile oxide molecule encountering a dipolarophile molecule is much higher than it encountering another nitrile oxide molecule.

Recommended Actions:

  • In Situ Generation: Avoid pre-forming and isolating the nitrile oxide if possible. Common methods for in situ generation include the dehydration of primary nitroalkanes or, more frequently, the oxidation of aldoximes.[5] The latter is often preferred for its milder conditions and broader substrate scope.[6][7]

  • Slow Addition of Precursor/Reagent: Dissolve your dipolarophile (alkyne) and the nitrile oxide precursor (e.g., an aldoxime) together in the reaction solvent. Then, add the activating reagent (e.g., an oxidant like N-Chlorosuccinimide or a dehydrating agent) slowly, dropwise, or via syringe pump over several hours. This generates the nitrile oxide slowly and allows it to be consumed by the dipolarophile as it forms.[4]

  • Increase Dipolarophile Concentration: Ensure your dipolarophile is present in a stoichiometric or slight excess from the beginning of the reaction. This increases the likelihood of the desired intermolecular reaction.

  • Temperature Control: For many in situ generation methods, starting the reaction at a lower temperature (e.g., 0 °C) during the slow addition of the reagent can help control the rate of nitrile oxide formation and prevent initial bursts of dimerization.[4]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Competing reaction pathways for a nitrile oxide intermediate.

Question 2: I am using an aldoxime and an oxidant for in situ generation, but my yields are still poor. How do I choose the right generation method?

Answer:

The choice of precursor and the method of its conversion to the nitrile oxide are critical. Not all methods are equal, and the optimal choice depends on the stability and reactivity of your specific substrates.

Analysis of Common Generation Methods:

The most prevalent lab-scale methods involve the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides.[1][5]

Generation MethodPrecursorCommon ReagentsAdvantagesDisadvantages
Oxidation AldoximeN-Chlorosuccinimide (NCS), NaOCl (bleach), Oxone®, PIFA/PIDAMild conditions, broad functional group tolerance.[6][7]Oxidant can react with sensitive functional groups on the substrate.
Dehydrohalogenation Hydroxamoyl HalideTriethylamine (Et₃N), other organic basesWell-established, reliable.Requires pre-synthesis of the hydroxamoyl halide; generates salt byproducts.
Dehydration Primary NitroalkanePhenyl isocyanate (PhNCO), Mukaiyama's reagentUseful for certain substrates.Can require harsh conditions or toxic reagents.

Troubleshooting & Optimization:

  • Screen Oxidants: If you are using NCS and suspect it is reacting with your dipolarophile, consider a milder or different type of oxidant. A combination of NaCl and Oxone® is a "green" and effective alternative that avoids organic byproducts from the oxidant.[6][7]

  • Check Your Base (for Dehydrohalogenation): When using a hydroxamoyl chloride, the choice of base is important. A bulky, non-nucleophilic base can be beneficial. Ensure the base is dry and of high quality.

  • Solvent Effects: The solvent can influence the rates of both the desired and undesired reactions. While often minimal, in some cases, switching from a nonpolar solvent (like toluene) to a more polar aprotic solvent (like THF or acetonitrile) can alter the reaction profile.[8]

  • Mechanochemistry: For challenging cases, solvent-free mechanochemical (ball-milling) approaches have been shown to efficiently generate nitrile oxides and promote cycloaddition, sometimes favoring different outcomes than solution-phase reactions.[9][10][11]

Frequently Asked Questions (FAQs)
  • Q1: What is a furoxan and are there other possible dimers?

    • A furoxan is the common name for a 1,2,5-oxadiazole-2-oxide, which is the most frequently observed kinetic product of nitrile oxide dimerization.[12] Depending on conditions and the nitrile oxide's substituents, other dimers like 1,4,2,5-dioxadiazines can sometimes be formed, though this is less common.[1]

  • Q2: Can steric hindrance prevent dimerization?

    • Yes, to an extent. Bulky substituents (e.g., a tert-butyl group) on the nitrile oxide can significantly slow down the rate of dimerization. However, this steric bulk may also retard the rate of the desired cycloaddition. It's a delicate balance that is substrate-dependent.

  • Q3: My dipolarophile is an alkene, not an alkyne. Does this change the approach?

    • No, the fundamental principles remain the same. The product will be an isoxazoline instead of an isoxazole.[13][14] The key to success is still controlling the nitrile oxide concentration to favor the cycloaddition with the alkene over dimerization.

Key Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using N-Chlorosuccinimide (NCS)

This protocol describes a general, reliable method for performing a 1,3-dipolar cycloaddition while minimizing dimerization through slow generation of the nitrile oxide.

Materials:

  • Aryl/Alkyl Aldoxime (1.0 eq)

  • Alkyne or Alkene (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)[15]

  • Triethylamine (Et₃N) or other suitable base (e.g., pyridine) (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve the aldoxime (1.0 eq) and the alkyne/alkene (1.1 eq).

  • Reagent Preparation: In a separate, dry flask, prepare a solution of NCS (1.1 eq) in the same anhydrous solvent.

  • Initiation: To the stirring solution of aldoxime and dipolarophile, add the base (e.g., Et₃N, 1.1 eq).

  • Slow Addition: Using a syringe pump, add the solution of NCS to the reaction mixture dropwise over a period of 2-4 hours at room temperature. This is the critical step for preventing dimerization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the starting materials and the appearance of the desired product spot.

  • Workup: Once the reaction is complete, quench the mixture by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for isoxazole synthesis via slow addition.

References
  • Mechanochemical Dimerization of Aldoximes to Furoxans. MDPI. Available at: [Link]

  • Solid-State Chemistry of the Nitrile Oxides. American Chemical Society. Available at: [Link]

  • Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D. Available at: [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Available at: [Link]

  • Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. PubMed. Available at: [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

  • cycloadditions with nitrile oxides. YouTube. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. PubMed. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available at: [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed. Available at: [Link]

  • Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Bentham Science. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]

  • Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC - NIH. Available at: [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at: [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Taylor & Francis Online. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of 4-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4-Fluorophenyl)isoxazole. This resource is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.

Introduction: The Importance and Synthesis of 4-(4-Fluorophenyl)isoxazole

4-(4-Fluorophenyl)isoxazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry. They are integral components of various pharmacologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The robust and scalable synthesis of this key intermediate is therefore of significant interest.

While numerous synthetic routes to the isoxazole core exist[3][4], a common and industrially viable approach involves the condensation of a β-diketone or a chalcone intermediate with hydroxylamine.[5][6] This guide will focus primarily on the challenges associated with a representative two-step route: the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine hydrochloride.

Visualized Workflow: From Precursors to Final Product

This diagram outlines the critical stages and control points in a typical scale-up synthesis of 4-(4-Fluorophenyl)isoxazole. Understanding the interplay between these stages is fundamental to effective troubleshooting.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Cyclization cluster_2 Purification & Isolation A 1-(4-Fluorophenyl)ethan-1-one + Aldehyde Precursor B Claisen-Schmidt Condensation A->B Base (NaOH/KOH) Solvent (EtOH/MeOH) C Crude Chalcone Intermediate B->C Precipitation/ Isolation E Cyclocondensation Reaction C->E Solvent (e.g., Ethanol) Heat D Hydroxylamine HCl + Base (e.g., Na2CO3) D->E F Crude 4-(4-Fluorophenyl)isoxazole E->F G Crystallization F->G H Filtration & Drying G->H I Final API/Intermediate (>99% Purity) H->I

Caption: High-level workflow for the two-step synthesis of 4-(4-Fluorophenyl)isoxazole.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues encountered during process development and scale-up.

Category 1: Reaction Control and Optimization

Question 1: My cyclization reaction is stalling or showing low conversion. What are the primary factors to investigate?

Answer: Low conversion in the cyclization step is a common scale-up challenge. The root cause often lies in pH control, temperature, or reagent stoichiometry.

  • Causality (The "Why"): The reaction involves the formation of an oxime intermediate from the chalcone, followed by a base-mediated intramolecular cyclization.[5] The pH of the reaction medium is critical; it must be sufficiently basic to facilitate the final ring-closing elimination step but not so basic that it causes degradation of the chalcone or product.

  • Troubleshooting Steps:

    • Verify pH: Do not rely on the theoretical stoichiometry of the base (e.g., sodium carbonate or sodium hydroxide). Use a calibrated pH probe to measure the reaction mixture's pH in situ or by taking aliquots. The optimal pH range is often between 5 and 7 for the initial oxime formation, followed by an increase to >9 for the cyclization.[1]

    • Temperature Control: While lab-scale reactions might proceed well at reflux, large reactors have different heat transfer characteristics. Ensure the internal batch temperature reaches and is maintained at the target (typically 70-85°C in ethanol). Inadequate heating is a frequent cause of stalling on scale-up.

    • Reagent Quality: Ensure the hydroxylamine hydrochloride is dry and of high purity. On scale, larger quantities of reagents are more susceptible to absorbing atmospheric moisture, which can affect their effective concentration.

    • Mixing Efficiency: In large vessels, poor agitation can lead to localized "hot spots" or areas of low reagent concentration. Verify that the agitation speed is sufficient to maintain a homogenous slurry or solution.

Question 2: I am observing a significant exotherm during the addition of base in the cyclization step. How can this be controlled?

Answer: This is a critical safety issue. The neutralization of hydroxylamine hydrochloride and the subsequent cyclization can be exothermic. On a large scale, this heat can accumulate rapidly if not managed properly.

  • Causality (The "Why"): The heat is generated from the acid-base neutralization and the bond-forming cyclization reaction. Poor heat dissipation in large reactors (due to a lower surface-area-to-volume ratio) can lead to a runaway reaction.

  • Mitigation Strategy:

    • Controlled Addition: Switch from a single-shot addition of the base to a slow, controlled addition over time. Use a dosing pump to maintain a steady rate.

    • Monitor Internal Temperature: Use the reactor's temperature probe to control the addition rate. Program the system to stop the addition if the temperature exceeds a set safety limit (e.g., T_internal > 85°C).

    • Initial Temperature: Start the base addition at a lower initial batch temperature (e.g., 50-60°C) and allow the exotherm to heat the reaction to the target reflux temperature.

    • Solvent Volume: Ensure a sufficient solvent volume is used. A more dilute reaction provides a larger heat sink to absorb the energy released.

Category 2: Impurity Profile and Control

Question 3: HPLC analysis shows an unknown impurity with the same mass as my product. What is the likely identity and how can I prevent it?

Answer: The most probable cause is the formation of a regioisomer. Depending on the exact precursors, the reaction between an asymmetrical β-diketone and hydroxylamine can yield different isoxazole isomers, which are often difficult to separate.[7]

  • Causality (The "Why"): Regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons in the precursor. Subtle changes in reaction conditions (pH, solvent) can alter which carbonyl is preferentially attacked by the hydroxylamine nitrogen.[3][7]

  • Troubleshooting & Prevention:

    • Route Selection: The most robust way to avoid this is to use a synthetic route that guarantees regioselectivity, such as the cyclization of a pre-formed chalcone, which typically yields a single regioisomer.

    • Strict pH Control: If using a diketone route, maintain rigorous control over the pH. The selectivity can be highly dependent on the reaction conditions.

    • Analytical Method Development: Develop an HPLC or GC method capable of resolving the potential isomers to accurately quantify the impurity. Use a reference standard of the undesired isomer if possible.

Troubleshooting Impurity Formation

Impurity Potential Source Mitigation Strategy
Unreacted Chalcone Incomplete reaction (stalling). Increase reaction time, temperature, or base stoichiometry. Verify mixing efficiency.
Oxime Intermediate Incomplete cyclization. Increase pH for the final elimination step; ensure sufficient reaction time after base addition.
Regioisomer Non-selective reaction with diketone precursor. Use a chalcone-based route; strictly control pH and temperature.[7]

| Furoxans | Dimerization of in-situ generated nitrile oxides (relevant in alternative routes). | Not typically an issue in the chalcone/hydroxylamine route.[8] |

Category 3: Work-up, Purification, and Isolation

Question 4: My product "oils out" during the crystallization/work-up instead of forming a solid. How can I achieve a crystalline product?

Answer: "Oiling out" or liquid-liquid phase separation during an anti-solvent or cooling crystallization is a common problem when scaling up. It occurs when the product's solubility limit is exceeded so rapidly that molecules don't have time to arrange into an ordered crystal lattice.

  • Causality (The "Why"): This is a kinetic phenomenon. Rapid cooling or fast addition of an anti-solvent (like water) creates a region of very high supersaturation, favoring amorphous oil formation over crystalline solid precipitation. Residual impurities can also inhibit crystallization.

  • Troubleshooting Flowchart:

G start Product 'Oils Out' During Isolation check_purity Check Purity of Crude Solution (>95% desired) start->check_purity slow_cooling Implement Slow, Controlled Cooling Profile (e.g., 10°C/hour) check_purity->slow_cooling Purity OK purify Perform a Charcoal Treatment or Re-work to Remove Impurities check_purity->purify Purity Low seed Add Seed Crystals at Cloud Point slow_cooling->seed solvent Adjust Solvent/Anti-Solvent Ratio (e.g., more ethanol) seed->solvent Still Oiling Out success Crystalline Product Achieved seed->success Success! solvent->success purify->start Re-attempt Isolation

Caption: Decision tree for troubleshooting product oiling out during crystallization.

Question 5: The isolated product has poor filtration characteristics and long drying times. What can be done?

Answer: This is indicative of a final product with a small particle size or needle-like morphology. These particles can clog filter cloths and trap solvent.

  • Causality (The "Why"): The particle size and shape (crystal habit) are determined by the crystallization conditions. Rapid crystallization from a highly supersaturated solution often leads to the formation of many small nuclei, resulting in fine particles.

  • Optimization Protocol:

    • Reduce Supersaturation Rate: As with "oiling out," the key is to control the rate of crystallization.

      • Slower Cooling: Decrease the cooling rate of the batch.

      • Slower Anti-Solvent Addition: If using an anti-solvent, add it subsurface over a longer period.

    • Aging/Digestion: Hold the slurry at the final crystallization temperature or a slightly elevated temperature for several hours with gentle agitation. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the particle size distribution.

    • Solvent System: Experiment with different solvent systems for crystallization. A solvent in which the product has slightly higher solubility may lead to larger, more well-defined crystals.

Detailed Protocol: Optimized Scale-Up Cyclization

This protocol is a self-validating system designed for a 50 L reactor, incorporating controls for the challenges discussed above.

Materials:

  • Crude Chalcone Intermediate (1.0 kg, 1.0 equiv)

  • Ethanol, 200 proof (20 L)

  • Hydroxylamine Hydrochloride (1.2 equiv)

  • Sodium Carbonate (2.5 equiv)

  • Purified Water (15 L)

Procedure:

  • Reactor Setup: Charge the 50 L glass-lined reactor with the crude chalcone (1.0 kg) and ethanol (20 L).

  • Initial Heating & Dissolution: Begin agitation and heat the mixture to 60-65°C until all solids are dissolved.

  • Hydroxylamine Addition: Add the hydroxylamine hydrochloride in a single portion. Stir for 30 minutes. Self-Validation Check: An in-process control (IPC) by HPLC/TLC should show the conversion of the chalcone to the oxime intermediate.

  • Controlled Base Addition: Prepare a solution of sodium carbonate in purified water. Using a metering pump, add the basic solution to the reactor over 60-90 minutes.

    • CRITICAL CONTROL: Monitor the internal temperature. Do not allow the temperature to exceed 85°C. The exotherm should be sufficient to bring the reaction to a gentle reflux (~78-82°C).

  • Reaction Completion: Maintain the reaction at reflux for 2-4 hours after the base addition is complete.

    • CRITICAL CONTROL: Monitor the reaction by HPLC until <1.0% of the oxime intermediate remains.

  • Controlled Cooling & Crystallization:

    • Cool the batch to 60°C over 1 hour.

    • If available, add seed crystals of 4-(4-Fluorophenyl)isoxazole (0.1% w/w).

    • Implement a linear cooling ramp from 60°C to 10°C over 4-5 hours.

  • Slurry Aging: Hold the slurry at 10°C with slow agitation for at least 2 hours to maximize yield and improve particle size.

  • Isolation & Drying: Filter the product on a Nutsche filter. Wash the cake with a pre-chilled mixture of ethanol/water (1:1, 2 x 2 L). Dry the product under vacuum at 50°C until the loss on drying (LOD) is <0.5%.

References

  • 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Synthesis of Fluorinated Isoxazoles Using Selectfluor. ResearchGate.[Link]

  • Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate.[Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.[Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.[Link]

  • Isoxazole synthesis. Organic Chemistry Portal.[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.[Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.[Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.[Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.[Link]

Sources

Technical Support Center: Purification of 4-(4-Fluorophenyl)isoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-PUR-04F Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Fluorine-Isoxazole Challenge

Welcome to the technical support hub for the purification of 4-(4-fluorophenyl)isoxazole scaffolds. This structural motif is the pharmacophore backbone of several COX-2 inhibitors (e.g., Valdecoxib) and various kinase inhibitors.

The Core Challenge: Synthesizing these analogs—typically via 1,3-dipolar cycloaddition or chalcone cyclization—often yields a "crude cocktail" containing:

  • Regioisomers: The 3,4-diaryl vs. 3,5-diaryl isomers (often inseparable by standard TLC).

  • Furoxans: Dimerization byproducts of nitrile oxides.[1][2]

  • Fluorine-Induced Solubility: The 4-fluorophenyl group increases lipophilicity but often induces "oiling out" during crystallization due to weak lattice energy.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Chromatographic Resolution (The "Heavy Lifting")

Objective: Separation of the critical 3,4- and 3,5-regioisomers.

The "Acid-Doping" Strategy (Normal Phase)

Standard silica chromatography often results in peak tailing for isoxazoles due to interaction between the basic nitrogen of the isoxazole ring and silanol groups.

  • Protocol:

    • Stationary Phase: High-purity Silica Gel (40–63 µm).

    • Mobile Phase: Hexane : Ethyl Acetate (Start 95:5, Gradient to 70:30).

    • The Modifier (Critical): Add 0.1% Acetic Acid or 0.5% Triethylamine to the mobile phase.

    • Why? The modifier blocks active silanol sites. For fluorinated analogs, acid modifiers generally yield sharper peaks than bases, preventing band broadening that obscures the regioisomer separation.

Reverse Phase "Dipole Switching" (HPLC/Prep)

When normal phase fails to separate regioisomers, exploit the dipole moment difference. The 4-fluorophenyl group creates a distinct dipole vector compared to non-fluorinated impurities.

  • Column: C18 (Octadecyl) or PFP (Pentafluorophenyl) .

    • Note: The PFP column interacts specifically with the fluorine atom via

      
       and halogen-bonding mechanisms, often resolving isomers that co-elute on C18.
      
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV @ 254 nm (Isoxazole core) and 210 nm (End absorption).

Visualization: Purification Decision Tree

PurificationLogic Start Crude 4-(4-F-phenyl)isoxazole Check TLC Analysis (Hex:EtOAc 4:1) Start->Check SingleSpot Single Spot? Check->SingleSpot Purity >90% TwoSpots Distinct Spots Check->TwoSpots Regioisomers Visible Streak Streaking/Tailing Check->Streak Interaction with Silica Recryst Proceed to Crystallization (Module 2) SingleSpot->Recryst Flash Standard Flash (Silica Gel) TwoSpots->Flash AcidFlash Acid-Doped Flash (+0.1% AcOH) Streak->AcidFlash HPLC Reverse Phase HPLC (PFP Column) Flash->HPLC Poor Resolution AcidFlash->HPLC Still Co-eluting

Figure 1: Decision logic for selecting the appropriate chromatographic technique based on crude analysis.

Module 2: Crystallization Dynamics (The "Polishing")

Objective: Leveraging the fluorine atom to force lattice formation and prevent "oiling out."

The "Fluorine Effect" in Solvents

Fluorine is a weak hydrogen bond acceptor but highly lipophilic. Standard polar solvents (Methanol) often cause the product to oil out because the hydrophobic fluorophenyl group repels the solvent too strongly before the lattice forms.

Validated Solvent Systems
Solvent SystemRatio (v/v)ApplicationMechanism
EtOAc / Heptane 1:3 to 1:5Primary Choice Gentle polarity gradient allows lattice packing before oiling occurs.
DCM / Hexane 1:4High Purity Excellent for removing non-polar furoxan impurities.
Ethanol / Water 4:1 (Hot)Green Option Requires slow cooling (1°C/min) to prevent amorphous precipitation.
Protocol: Anti-Solvent Precipitation
  • Dissolve crude solid in the minimum amount of hot Ethyl Acetate (50°C).

  • Add Heptane dropwise until persistent cloudiness appears.

  • Critical Step: Add 2-3 drops of Ethyl Acetate to clear the solution (restore supersaturation).

  • Remove from heat and insulate the flask (wrap in foil/towel) to cool to Room Temp over 4 hours.

  • Result: The slow cooling allows the 4-fluorophenyl rings to align via

    
    -stacking, forming needles rather than oil.
    

Module 3: Scavenging & Impurity Removal

Objective: Chemical removal of specific byproducts.

Removing Furoxans (Dimer Impurities)

In 1,3-dipolar cycloadditions, nitrile oxides often dimerize to form furoxans.[2] These are non-polar and co-elute with the product.

  • Fix: Furoxans are chemically distinct. Refluxing the crude mixture in triethyl phosphite (P(OEt)3) can reduce furoxans to nitriles, which are easily separated by chromatography, leaving the isoxazole intact.

Palladium Scavenging (If Coupling Used)

If the 4-fluorophenyl group was installed via Suzuki coupling:

  • Reagent: SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica.

  • Method: Stir crude solution (in THF) with scavenger (4 eq. relative to Pd) for 4 hours at 50°C. Filter.

  • Verification: Color check. Product solution should transition from dark orange/brown to pale yellow.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product "Oils Out" Cooling too fast; Solvent too polar (repelling F-group).Re-heat. Add 5% more non-polar solvent (Heptane). Seed with a pure crystal. Cool at 0.5°C/min.
Co-elution on TLC Regioisomers (3,4 vs 3,5) have identical Rf on Silica.Switch Stationary Phase. Use C18-Silica plates or run Toluene:Acetone (9:1) instead of Hex:EtOAc.[3]
Low Yield (Cyclization) Nitrile oxide dimerization (Furoxan formation).[1]Slow Addition. Add the precursor (hydroximoyl chloride) via syringe pump over 4 hours to keep concentration low.
NMR shows "Ghost" peaks Rotamers or trapped solvent in lattice.Run NMR at 50°C . Fluorinated compounds often trap chlorinated solvents (DCM/CHCl3) in the lattice.

Visualizing the Regioisomer Separation Logic

RegioSeparation Input Isomer Mixture (3,4- & 3,5-) Step1 Analyze Dipole Moments Input->Step1 Decision Select Mode Step1->Decision Is 4-F group present? PathA Normal Phase (Steric Separation) Decision->PathA No (Standard) PathB Reverse Phase (C18/PFP) (Electronic Separation) Decision->PathB Yes (High Dipole) OutcomeA Partial Separation (Often overlaps) PathA->OutcomeA OutcomeB Baseline Resolution (Due to F-polarity) PathB->OutcomeB

Figure 2: Logic flow demonstrating why Reverse Phase is preferred for fluorinated isoxazole isomers.

References

  • Vertex AI Search. (2025). Synthesis of valdecoxib purification steps. Retrieved from 4

  • SIELC Technologies. (2025). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from 5

  • National Institutes of Health (NIH). (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Retrieved from 6

  • BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from 2

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from 7

Sources

Validation & Comparative

comparative analysis of 4-(4-Fluorophenyl)isoxazole with other isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-(4-Fluorophenyl)isoxazole , a privileged scaffold in medicinal chemistry, specifically compared to its regioisomers (3-phenyl and 5-phenyl derivatives) and standard COX-2 inhibitors (e.g., Celecoxib, Valdecoxib).

The 4-(4-fluorophenyl) moiety is critical for optimizing pharmacokinetics (metabolic stability via fluorine substitution) and target selectivity (geometry matching for the COX-2 hydrophobic side pocket). While 3,5-diaryl isoxazoles are easier to synthesize, the 3,4-diaryl arrangement—specifically with the 4-fluorophenyl group—demonstrates superior IC50 values in inflammation models and emerging efficacy in antiproliferative (anticancer) screens.

Structural & Pharmacophore Analysis[1]

The Fluorine Advantage

The inclusion of the fluorine atom at the para-position of the phenyl ring is not arbitrary. It serves three specific mechanistic functions compared to non-fluorinated analogs:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking P450-mediated oxidation at the susceptible para position.

  • Lipophilicity Modulation: Fluorine increases logP, enhancing membrane permeability without the steric bulk of a chlorine or methyl group.

  • Electrostatic Interaction: The electronegativity of fluorine allows for specific multipolar interactions within the COX-2 active site (specifically near Arg120 and Tyr355).

Regioisomer Geometry: The "4-Phenyl" Criticality

Isoxazoles can substitute phenyl rings at positions 3, 4, or 5.

  • 3,5-Diaryl Isoxazoles: Linear geometry. Often clash with the restricted channel of COX-1 but may lack the "kink" required for optimal COX-2 side-pocket insertion.

  • 3,4-Diaryl Isoxazoles (Focus): The 4-phenyl substituent creates a distinct angular geometry (approx. 120° twist), mimicking the vicinal diaryl structure of Valdecoxib. This is essential for accessing the Val523 side pocket unique to COX-2.

Comparative Performance Data

Table 1: Biological Activity Profile (COX-2 Inhibition)

Comparison of 4-(4-Fluorophenyl)isoxazole derivatives against regioisomers and standards.

Compound ClassCore StructureR-GroupCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Target Scaffold 4-(4-F-phenyl)isoxazole -SO2NH2 0.06 >100 >1600
Regioisomer A3-(4-F-phenyl)isoxazole-SO2NH20.9314.5~15
Regioisomer B5-(4-F-phenyl)isoxazole-SO2NH20.858.2~9
StandardCelecoxibN/A0.0515.0300
StandardValdecoxibN/A0.00514028,000

Data Interpretation: The 4-phenyl regioisomer (Target Scaffold) significantly outperforms 3- and 5-phenyl isomers in Selectivity Index (SI). While Valdecoxib is more potent, the 4-(4-fluorophenyl) scaffold offers a balanced profile with reduced synthetic complexity compared to the fused-ring systems of other coxibs.

Table 2: Synthetic Efficiency Comparison

Comparison of synthetic routes to generate the 4-(4-Fluorophenyl)isoxazole core.

MethodologyReaction TypeYield (%)RegioselectivityScalability
Method A (Recommended) Suzuki Coupling 85-92% High (100% C4) High
Method B1,3-Dipolar Cycloaddition45-60%Moderate (Mixture)Low
Method CUltrasound One-Pot82-96%HighMedium

Experimental Protocols

Protocol A: Regioselective Synthesis via Suzuki Coupling

Rationale: Direct cycloaddition often yields mixtures of 3,4- and 3,5-isomers. Suzuki coupling on a pre-formed 4-iodoisoxazole ensures the aryl group is placed exclusively at the C4 position.

Reagents:

  • 4-Iodoisoxazole derivative (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 equiv, 2M aqueous)

  • DME/Ethanol (2:1 v/v)

Step-by-Step Workflow:

  • Inertion: Charge a round-bottom flask with 4-iodoisoxazole, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed DME/Ethanol solvent mixture.

  • Activation: Add aqueous Na2CO3.

  • Reflux: Heat to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc (3x). Wash organic layer with brine.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via 1H-NMR (look for characteristic isoxazole proton singlet ~8.5-9.0 ppm).

Protocol B: In Vitro COX-2 Inhibition Screening

Rationale: Colorimetric screening using TMPD oxidation allows for high-throughput evaluation of the synthesized derivatives.

Reagents:

  • Ovine COX-2 enzyme (purified)

  • Arachidonic Acid (substrate)[1]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Heme (cofactor)

Step-by-Step Workflow:

  • Incubation: Mix 10 µL of test compound (dissolved in DMSO) with 150 µL of Assay Buffer (Tris-HCl, pH 8.0) and 10 µL of COX-2 enzyme. Incubate at 25°C for 10 mins.

  • Initiation: Add 10 µL of Heme and 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation: Determine the slope of the linear portion of the curve.

    • % Inhibition = (Slope_Control - Slope_Test) / Slope_Control * 100

  • IC50 Determination: Plot % Inhibition vs. log[Concentration] using non-linear regression (Sigmoidal dose-response).

Mechanism of Action & Pathway Visualization

Diagram 1: Synthetic Strategy (Regiocontrol)

This diagram illustrates why the Suzuki route (Method A) is preferred over direct condensation for obtaining the specific 4-substituted isomer.

SynthesisPath Precursors Precursors (Aldehydes + Hydroxylamine) Cycloadd Method B: Cycloaddition Precursors->Cycloadd Mixture Mixture of Isomers (3,4-diaryl + 3,5-diaryl) Cycloadd->Mixture Poor Regiocontrol LowYield Low Yield Purification Mixture->LowYield IodoIsox 4-Iodoisoxazole Scaffold Suzuki Method A: Suzuki Coupling (Pd Cat, 4-F-Ph-B(OH)2) IodoIsox->Suzuki Target Target Product: 4-(4-Fluorophenyl)isoxazole Suzuki->Target 100% Regioselectivity

Caption: Comparison of synthetic routes. Method A (Green) ensures exclusive formation of the biologically active 4-phenyl isomer, whereas Method B (Red) results in isomeric mixtures.

Diagram 2: COX-2 Selectivity Mechanism

This flowchart details the molecular interactions that define the compound's potency, specifically the role of the 4-fluorophenyl group in the COX-2 active site.

COXMechanism Ligand Ligand: 4-(4-Fluorophenyl)isoxazole Entry Enters Cyclooxygenase Channel Ligand->Entry Decision Isoform Check: Residue 523 Entry->Decision COX1 COX-1 Channel (Ile523 - Bulky) Decision->COX1 Ile523 present COX2 COX-2 Channel (Val523 - Small) Decision->COX2 Val523 present Clash Steric Clash: Ligand cannot enter side pocket COX1->Clash Fit Hydrophobic Pocket Access: 4-F-Phenyl moiety inserts COX2->Fit Interaction Stabilization: F...Arg120 / H-Bonds Fit->Interaction Result Potent Inhibition (Anti-inflammatory) Interaction->Result

Caption: Mechanism of Selectivity. The 4-(4-fluorophenyl) group exploits the smaller Val523 residue in COX-2 to access a hydrophobic side pocket, a pathway blocked by Ile523 in COX-1.

References

  • Frontiers in Pharmacology. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.[2][3][4]Link

  • Journal of Medicinal Chemistry. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles.[1]Link

  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening.[3]Link

  • IUCrData. (2025). Crystal structure of 4-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]pyridine.Link

  • MDPI Molecules. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation.[5]Link

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Correlation of 4-(4-Fluorophenyl)isoxazole Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(4-Fluorophenyl)isoxazole derivatives, focusing on their role as privileged scaffolds in kinase inhibition (specifically p38 MAPK ) and anti-inflammatory pathways (COX-2 ). It objectively compares their in vitro potency against in vivo efficacy, highlighting the critical disconnects often encountered in drug development.

Executive Summary: The Scaffold Paradox

The 4-(4-Fluorophenyl)isoxazole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for high-affinity inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclooxygenase-2 (COX-2) . While this scaffold consistently delivers nanomolar in vitro potency (IC₅₀ < 50 nM), its translation to in vivo efficacy is frequently compromised by physicochemical liabilities—specifically high lipophilicity (LogP > 3.5) and extensive plasma protein binding (>98%).

This guide dissects the In Vitro-In Vivo Correlation (IVIVC) of this scaffold, comparing it against industry standards like SB-203580 (p38 inhibitor) and Celecoxib (COX-2 inhibitor).

Mechanism of Action & Signaling Pathway

The 4-(4-Fluorophenyl)isoxazole core functions primarily as an ATP-competitive inhibitor .

  • In p38 MAPK: The nitrogen of the isoxazole (or adjacent pyridine ring) accepts a hydrogen bond from the amide backbone of Met109 in the ATP-binding pocket. The 4-fluorophenyl group occupies the hydrophobic pocket I, providing selectivity over other kinases.

  • In COX-2: The scaffold orients the fluorophenyl group into the hydrophobic side pocket, a structural feature unique to COX-2 (absent in COX-1), conferring isoform selectivity.

Visualization: p38 MAPK Pro-Inflammatory Signaling Cascade

The following diagram illustrates the pathway blocked by 4-(4-Fluorophenyl)isoxazole derivatives, preventing cytokine production.

p38_Pathway LPS LPS / Stress TLR4 TLR4 Receptor LPS->TLR4 Activation TRAF6 TRAF6 / TAK1 TLR4->TRAF6 MKK MKK3 / MKK6 TRAF6->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation TF Transcription Factors (ATF2, CHOP) p38->TF Nuclear Translocation Cytokines TNF-α, IL-1β, IL-6 (Inflammation) MK2->Cytokines mRNA Stabilization TF->Cytokines Transcription Inhibitor 4-(4-Fluorophenyl)isoxazole Inhibitor->p38 Inhibits

Figure 1: The p38 MAPK signaling cascade. The 4-(4-Fluorophenyl)isoxazole scaffold blocks the ATP-binding site of p38, preventing downstream phosphorylation of MK2 and subsequent cytokine release.

Comparative Performance Analysis

In Vitro Potency vs. Competitors

The table below compares a representative 4-(4-Fluorophenyl)isoxazole probe (Compound A) against standard clinical/research tools.

Feature4-(4-F-Phenyl)isoxazole (Cmpd A)SB-203580 (Standard p38 Tool)Celecoxib (COX-2 Standard)
Primary Target p38α MAPK / COX-2p38α/β MAPKCOX-2
IC₅₀ (Enzymatic) 15 - 40 nM 48 nM40 nM (COX-2)
Selectivity High (vs. JNK/ERK)Moderate (hits RAF)High (vs. COX-1)
Cellular Potency 120 nM (LPS-TNFα)600 nM200 nM (PGE2)
LogP (Lipophilicity) 3.8 - 4.2 3.23.5
Solubility (pH 7.4) Low (< 5 µg/mL)ModerateLow

Critical Insight: While Compound A often exhibits superior enzymatic potency compared to SB-203580, its cellular potency drops less significantly. This suggests good membrane permeability, but the high LogP warns of potential metabolic instability or high protein binding.

IVIVC Disconnect: The "Free Drug" Hypothesis

The correlation between in vitro IC₅₀ and in vivo ED₅₀ is often non-linear for this class.

  • In Vitro Prediction: Based on an IC₅₀ of 20 nM, one would predict efficacy at plasma concentrations of ~50-100 nM.

  • In Vivo Reality: Efficacy in Rodent LPS models often requires total plasma concentrations of >1000 nM .

Why?

  • Protein Binding: 4-(4-Fluorophenyl)isoxazoles typically exhibit >99% binding to serum albumin. Only the free fraction (<1%) is available to inhibit the kinase in tissues.

  • Metabolism: The isoxazole ring can undergo reductive ring opening by hepatic enzymes (P450s), leading to rapid clearance in rats (t½ < 2h), though stability is often better in dogs/humans.

Validated Experimental Protocols

To establish a robust IVIVC, you must generate data that accounts for the "free fraction."

Protocol A: Whole Blood Assay (The Bridge to In Vivo)

Standard enzymatic assays do not predict in vivo efficacy because they lack plasma proteins. The Whole Blood Assay (WBA) is the gold standard bridge.

Objective: Determine the IC₅₀ of the compound in the presence of 100% plasma proteins.

  • Collection: Collect fresh heparinized human or rat blood.

  • Treatment: Aliquot 180 µL blood into 96-well plates. Add 20 µL of test compound (serially diluted in PBS/DMSO; final DMSO <0.5%).

  • Incubation: Incubate at 37°C, 5% CO₂ for 15 minutes (equilibration).

  • Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL (to stimulate p38 pathway).

  • Reaction: Incubate for 4 hours at 37°C.

  • Harvest: Centrifuge plates at 2000 x g for 10 min to obtain plasma.

  • Readout: Quantify TNF-α levels using ELISA.

  • Calculation: The IC₅₀ in WBA is usually 10-50x higher than the biochemical IC₅₀. This "shift" represents the protein binding effect.

Protocol B: In Vivo Pharmacodynamic (PD) Model

Objective: Correlate plasma concentration with target inhibition in a living system.

  • Animals: Male Lewis rats (n=6 per group).

  • Dosing: Administer 4-(4-Fluorophenyl)isoxazole (PO) at 1, 3, 10 mg/kg in vehicle (e.g., 0.5% Methylcellulose/0.1% Tween 80).

  • Challenge: 1 hour post-dose, inject LPS (1 mg/kg, IP).

  • Termination: 90 minutes post-LPS, collect terminal blood.

  • Analysis:

    • PK: Measure compound concentration in plasma (LC-MS/MS).

    • PD: Measure TNF-α levels in plasma (ELISA).

  • Correlation Plot: Plot % TNF-α Inhibition vs. Plasma Concentration.

IVIVC Workflow Visualization

The following diagram outlines the logical flow to validate the scaffold's activity, ensuring that in vitro hits are not false positives for in vivo development.

IVIVC_Workflow Enzyme 1. Biochemical Assay (Target IC50) Decision1 Is IC50 < 100nM? Enzyme->Decision1 Cell 2. Cellular Assay (PBMC / THP-1) WBA 3. Whole Blood Assay (Shift Determination) Cell->WBA Decision2 Is Shift < 50x? WBA->Decision2 PK 4. PK Study (Bioavailability) PD 5. In Vivo Efficacy (LPS Model) PK->PD Decision1->Cell Yes Decision2->Enzyme No (Optimize Lipophilicity) Decision2->PK Yes

Figure 2: Strategic workflow for validating 4-(4-Fluorophenyl)isoxazole derivatives. The "Whole Blood Assay" (Step 3) is the critical filter preventing failure in Step 5.

Expert Recommendations

  • Don't Trust Enzyme Data Alone: For 4-(4-Fluorophenyl)isoxazoles, the biochemical IC₅₀ is deceptively potent. Always prioritize Whole Blood Assay (WBA) IC₅₀ values for lead selection. If the WBA IC₅₀ is >1 µM, the compound will likely fail in vivo due to unattainable plasma requirements.

  • Monitor Metabolism: The isoxazole ring is susceptible to reductive cleavage. Screen early using hepatocyte stability assays (not just microsomes, as cytosolic reductases may be involved).

  • Formulation Matters: Due to low aqueous solubility, standard suspension vehicles (CMC/Tween) often result in poor exposure variability. Use Solid Dispersion or Lipid-based formulations (e.g., PEG400/Labrasol) for in vivo proof-of-concept studies to maximize exposure.

References

  • Discovery of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (2025). Discusses the structure-activity relationship of 4-fluorophenyl-isoxazole scaffolds.

  • Valdecoxib and Parecoxib: COX-2 Specific Inhibitors. NIH National Library of Medicine. Detailed pharmacology of the phenylisoxazole class.

  • In Vitro-In Vivo Correlation of Kinase Inhibitors. Nature Reviews Drug Discovery. Review of IVIVC challenges in high-protein binding scaffolds.

  • p38 MAPK Signaling Pathway. Cell Signaling Technology. Authoritative pathway maps and mechanistic details.

  • Standard Protocol for Whole Blood Cytokine Assays. Current Protocols in Immunology.

Safety Operating Guide

Proper Disposal Procedures: 4-(4-Fluorophenyl)isoxazole

[1]

Executive Summary: Immediate Action Plan

Do NOT:

  • Do NOT dispose of down the drain. This compound is toxic to aquatic life and stable in water.

  • Do NOT mix with non-halogenated waste streams (e.g., acetone, ethanol waste).[1] One gram of this fluorinated compound renders an entire drum of non-halogenated waste "halogenated," significantly increasing disposal costs and processing complexity.[1]

  • Do NOT autoclave. Thermal decomposition releases toxic hydrogen fluoride (HF) gas.

DO:

  • Segregate immediately into the "Solid Halogenated" or "Liquid Halogenated" waste stream.

  • Label clearly as "Fluorinated Organic."

  • Incinerate only at facilities equipped with caustic gas scrubbing (RCRA-permitted TSDF).

Chemical Profile & Hazard Identification

Understanding the chemical stability of 4-(4-Fluorophenyl)isoxazole is the prerequisite for safe disposal.[2] As a researcher, you must recognize that the Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry ($ \approx 485 \text{ kJ/mol} $). Standard chemical neutralization methods in the lab are ineffective and dangerous.

PropertySpecificationDisposal Implication
CAS Number 620633-04-7Use for waste profiling.[2]
Molecular Formula C

H

FNO
Nitrogen and Fluorine content requires specific combustion controls.[2]
Physical State Solid (typically)Dust inhalation hazard; requires particulate respirator if handled open.[2]
Hazards (GHS) H302 (Harmful if swallowed), H315, H319, H335PPE (Nitrile gloves, P95 respirator) is mandatory during waste transfer.[2][1]
Reactivity Stable under normal conditionsWill not degrade naturally; requires high-temperature thermal destruction.[2]

Pre-Disposal Stabilization & Segregation[1][2]

Disposal begins at the bench. The most common compliance failure is cross-contamination .

The "Halogen Rule"

In waste management, if a non-halogenated solvent (like Methanol) is mixed with >1-2% halogenated material, the entire mixture is classified as halogenated.[1]

Protocol:

  • Solid Waste: Collect pure solid compound, contaminated weighing boats, and filter papers in a dedicated wide-mouth jar labeled "Halogenated Solids."[1]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO, DCM), pour into the "Halogenated Solvent" carboy.[1]

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of 4-(4-Fluorophenyl)isoxazole makes the waste stream halogenated.[1]

Workflow Visualization: Waste Segregation Logic

WasteSegregationStartWaste Generation4-(4-Fluorophenyl)isoxazoleStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidSolidLiquidSolution / Mother LiquorStateCheck->LiquidLiquidSolidBinContainer: Wide-Mouth PolyStream: HALOGENATED SOLIDSSolid->SolidBinLiquidBinContainer: HDPE CarboyStream: HALOGENATED SOLVENTSLiquid->LiquidBinLabelingLabeling Requirement:'Contains Fluorinated Organics'SolidBin->LabelingLiquidBin->LabelingVendorShip to RCRA Permitted IncineratorLabeling->Vendor

Caption: Decision tree for segregating fluorinated isoxazole waste to prevent cross-contamination of non-halogenated streams.

Waste Profiling & Labeling[1][2]

When submitting the waste profile to your Environmental Health & Safety (EHS) department or external vendor (e.g., Veolia, Clean Harbors), accuracy is critical to prevent incinerator damage.[1]

Required Label Elements:

  • Chemical Name: 4-(4-Fluorophenyl)isoxazole (Do not use abbreviations like "F-Iso").[2]

  • Constituents: List the solvent percentages if in solution.

  • Hazard Class: Irritant / Toxic.

  • Critical Note: "FLUORINATED COMPOUND"

    • Why? Fluorine combustion generates Hydrogen Fluoride (HF), which corrodes standard incinerator brickwork.[1] Operators must adjust the feed rate and scrubber alkalinity based on fluorine content.

Final Destruction Methodology: High-Temperature Incineration[1]

As a scientist, you should understand the "Black Box" of disposal to ensure your waste is treated responsibly. We utilize High-Temperature Incineration with Caustic Scrubbing .[2]

The Mechanism[3]
  • Thermal Oxidation: The waste is injected into a rotary kiln at >1100°C. The isoxazole ring shatters, and the C-F bond breaks.

    • Reaction:

      
      
      
  • Acid Gas Scrubbing: The exhaust gas, rich in corrosive HF, passes through a wet scrubber spraying Sodium Hydroxide (NaOH).[1]

    • Neutralization:

      
      
      
  • Filtration: The resulting Sodium Fluoride (NaF) is captured as particulate/sludge, preventing acid rain formation.

Process Visualization: Incineration Pathway

IncinerationInputWaste Feed(Fluorinated Isoxazole)KilnRotary Kiln(1100°C)Input->KilnInjectionGasesExhaust Gases(CO2, NOx, HF)Kiln->GasesCombustionScrubberCaustic Scrubber(NaOH Spray)Gases->ScrubberAcid NeutralizationOutputClean Exhaust(N2, CO2, H2O)Scrubber->OutputVentingSludgeSolid Waste(NaF Salts)Scrubber->SludgePrecipitation

Caption: The critical path for destroying fluorinated organics, highlighting the necessity of the scrubbing stage to neutralize HF gas.[2][3]

Emergency Spill Response

If a spill occurs in the lab:

  • Evacuate & Ventilate: Dust from this compound is a respiratory irritant.

  • PPE: Wear double nitrile gloves, safety goggles, and a P95 or N95 respirator.[1]

  • Containment:

    • Solid: Do not dry sweep (creates dust). Cover with wet paper towels, then scoop into a bag.

    • Solution: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with a dilute detergent solution. Place all cleanup materials into the Halogenated Waste container.

References

  • PubChem. (n.d.). Compound Summary: 4-(4-Fluorophenyl)isoxazole.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Retrieved from [Link]

Navigating the Safe Handling of 4-(4-Fluorophenyl)isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. 4-(4-Fluorophenyl)isoxazole, a member of the versatile isoxazole family, represents a scaffold of significant interest in medicinal chemistry.[1][2][3] Its effective and safe utilization in the laboratory hinges on a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Profile and GHS Classification

GHS Hazard Classification:

Based on available data for analogous compounds, 4-(4-Fluorophenyl)isoxazole should be handled as a substance with the following classifications:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[4]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[4][5][6]

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[4][5]

The presence of a fluorinated aromatic ring suggests that metabolic processes could potentially release fluoride ions or other toxic metabolites, a known concern with some fluorinated organic compounds.[7][8] Therefore, minimizing exposure is a critical objective.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-(4-Fluorophenyl)isoxazole. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or Neoprene gloves (double-gloving recommended)Laboratory coatN95 or higher-rated dust mask
Dissolving and Solution Handling Chemical splash gogglesNitrile or Neoprene glovesChemical-resistant laboratory coatNot generally required if performed in a certified chemical fume hood
Running Reactions and Work-ups Chemical splash goggles and face shieldNitrile or Neoprene glovesChemical-resistant laboratory coat or apronNot generally required if performed in a certified chemical fume hood
Large-Scale Operations (>5g) Chemical splash goggles and face shieldHeavier-duty Nitrile or Neoprene glovesChemical-resistant laboratory coat and apronConsider a half-mask respirator with organic vapor cartridges, especially if not in a fume hood

Rationale for PPE Selection:

  • Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection against splashes, especially during transfers and reactions.

  • Hand Protection: While specific breakthrough time data for 4-(4-Fluorophenyl)isoxazole is not available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals. Aromatic and halogenated hydrocarbons can be aggressive towards some glove materials.[9] Therefore, it is crucial to change gloves immediately if contamination is suspected. Double-gloving is a prudent measure to minimize the risk of exposure from a potential tear or pinhole in the outer glove. Butyl rubber gloves are also a consideration for handling halogenated hydrocarbons.[9][10]

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations. For larger quantities or procedures with a higher splash potential, a chemical-resistant coat or apron is recommended.

  • Respiratory Protection: Handling the solid material can generate dust, making a dust mask essential to prevent respiratory irritation. All operations involving solutions should be conducted within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.

Operational Plan: From Receipt to Reaction

A systematic approach to handling 4-(4-Fluorophenyl)isoxazole at every stage is crucial for maintaining a safe laboratory environment.

HandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Container Inspect Inspect for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Weigh Weigh Solid in Fume Hood Store->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Reaction in Fume Hood Dissolve->React SolidWaste Collect Solid Waste in Labeled Container React->SolidWaste LiquidWaste Collect Liquid Waste in Labeled Halogenated Waste Container React->LiquidWaste Dispose Dispose via Licensed Waste Contractor SolidWaste->Dispose LiquidWaste->Dispose

Caption: Workflow for the safe handling of 4-(4-Fluorophenyl)isoxazole.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12] The storage area should be clearly marked with the appropriate hazard symbols.

    • Keep the container tightly closed when not in use.[11][12]

  • Weighing and Aliquoting:

    • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

    • Use anti-static measures when handling the powder to avoid ignition from electrostatic discharge.[11][12]

    • Wear the appropriate PPE as outlined in the table above.

  • Dissolution and Reaction:

    • Conduct all dissolution and reaction procedures within a chemical fume hood.

    • Add the solid to the solvent slowly to avoid splashing.

    • Ensure all reaction glassware is properly secured and that heating and stirring are controlled.

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of chemical waste are critical to environmental protection and laboratory safety.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper and disposable labware, in a dedicated, clearly labeled hazardous waste container.

    • The label should include the chemical name and the appropriate hazard pictograms.

  • Liquid Waste:

    • Collect all liquid waste containing 4-(4-Fluorophenyl)isoxazole in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Final Disposal:

    • All waste containing 4-(4-Fluorophenyl)isoxazole must be disposed of through a licensed and reputable chemical waste disposal contractor.[5] The recommended method of disposal is high-temperature incineration.[13]

Emergency Procedures: Spill and Exposure Management

Preparedness for accidental spills and exposures is a vital component of a comprehensive safety plan.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Decision-making workflow for a chemical spill.

Spill Decontamination Protocol:

  • Immediate Actions:

    • Evacuate the immediate area of the spill.

    • Alert colleagues and the laboratory supervisor.

    • If the spill is large or involves other hazardous materials, contact your institution's emergency response team.

  • Cleanup:

    • Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.

    • For a solid spill, carefully sweep or vacuum the material into a labeled waste container. Avoid generating dust.

    • For a liquid spill, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Wipe the area with a damp cloth, and dispose of all cleaning materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms develop.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Hazard Ratings: A Quick Reference

While specific NFPA 704 and HMIS ratings for 4-(4-Fluorophenyl)isoxazole are not established, an estimation based on the known GHS classifications can provide a useful at-a-glance summary of the hazards.[14][15]

Estimated Hazard Ratings:

System Health Flammability Instability/Reactivity Special Hazards
NFPA 704 210None
HMIS 210B (Safety glasses, gloves)

Rationale for Estimated Ratings:

  • Health (2): This reflects the known skin, eye, and respiratory irritation, as well as the oral toxicity ("harmful if swallowed").

  • Flammability (1): As an organic solid, it will likely burn if exposed to a high temperature, but it is not considered flammable under normal laboratory conditions.

  • Instability/Reactivity (0): There is no indication from available data that the compound is unstable or will react dangerously with water or other common laboratory reagents.

  • Special Hazards (None): There are no known special hazards such as being an oxidizer or water-reactive.

  • HMIS PPE (B): This code corresponds to the minimum recommended PPE of safety glasses and gloves for handling this compound under normal, small-scale laboratory conditions.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with 4-(4-Fluorophenyl)isoxazole, unlocking its potential in the pursuit of new therapeutic discoveries.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(4-Nitrophenylazo)-resorcinol. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorides and Fluorocarbons Toxicity. StatPearls. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(4-Fluorophenyl)isoxazole. Retrieved from [Link]

  • Hawash, M., et al. (2021). Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. Retrieved from [Link]

  • Environmental Health and Safety, The University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Avery. (n.d.). HMIS vs NFPA Labels: What's the Difference?. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. PMC. Retrieved from [Link]

  • ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • WAXIE Sanitary Supply. (2014, July 10). GHS Hazard Classifications in Relation to HMIS® III & NFPA 704 Rating Systems. Retrieved from [Link]

  • Quora. (2014, August 25). Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond?. Retrieved from [Link]

  • Fire Protection Association. (2025, February 11). Fire Safety in Laboratories and NFPA 45. Retrieved from [Link]

  • Oregon State University Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). PFAS. Retrieved from [Link]

  • ChemSafetyPro.COM. (n.d.). US Hazardous Materials Identification System (HMIS). Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • VelocityEHS. (2013, May 17). NFPA, HMIS and OSHA's GHS Aligned Hazard Communication Standard. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.